Berbamine dihydrochloride
Description
Origin and Natural Sources within Traditional Medical Systems
Berbamine (B205283) is a naturally occurring alkaloid. mdpi.com It is primarily extracted from plants of the Berberis genus, such as Berberis amurensis, Berberis julianae, Berberis wilsonae, and Berberis poiretii. medchemexpress.complos.orgmdpi.comchemicalbook.com These plants have a history of use in traditional Chinese medicine. medchemexpress.comchemicalbook.comaai.org For instance, the herb Berberis amurensis has been traditionally used for conditions involving inflammation. mdpi.commedchemexpress.com Records of the medicinal use of Berberis species can be traced back to the Tang Dynasty in China. chemicalbook.com
Classification as a Bisbenzylisoquinoline Alkaloid
From a chemical standpoint, berbamine is classified as a bisbenzylisoquinoline alkaloid. plos.orgcaymanchem.compatsnap.comwho.int This classification is based on its molecular structure, which features two benzylisoquinoline units joined by an ether bridge. ontosight.ai This structural characteristic is shared by other compounds in the same class, such as tetrandrine (B1684364) and liensinine. smolecule.com The unique structure of bisbenzylisoquinoline alkaloids is believed to be crucial for their biological activities. who.int
Historical Context of Preclinical Research on Berbamine Dihydrochloride (B599025)
The scientific investigation of berbamine began in the mid-20th century, with American scholars first isolating the compound in 1940. chemicalbook.com Research in China on its extraction and pharmacological properties commenced in the 1980s. chemicalbook.com Early preclinical studies, primarily in non-human models, indicated a variety of potential pharmacological effects. These included anti-inflammatory, immunomodulatory, and cardiovascular activities. medchemexpress.comaai.org For example, some studies suggested its potential as a calcium channel blocker. medchemexpress.commedchemexpress.com
Academic Significance and Current Research Trajectories
The academic significance of berbamine dihydrochloride lies in its multifaceted biological activities, which have made it a valuable tool for scientific investigation. ontosight.aipatsnap.com Current research continues to explore its mechanisms of action at the molecular level. Key areas of investigation include its effects on various signaling pathways, such as the NF-κB pathway, and its interaction with molecular targets like CaMKII. medchemexpress.compatsnap.comselleckchem.com
Detailed Research Findings
Preclinical studies have explored the effects of this compound in various experimental models. The following tables summarize some of these research findings.
| Cancer Type | Cell Line(s) | Observed Effects | Reported Molecular Targets/Pathways |
|---|---|---|---|
| Myeloma | KM3, RPMI8226 | Inhibited growth and induced apoptosis. chemicalbook.commedchemexpress.com | Inhibition of NF-κB activity, down-regulation of IKKα, p-IκBα, cyclin D1, Bcl-xL, and survivin. medchemexpress.complos.org |
| Liver Cancer | Huh7, SK-Hep-1, SMMC7721, HepG2 | Suppressed cell proliferation and induced cell death. chemicalbook.commedchemexpress.comdovepress.com | Targeting Ca2+/calmodulin-dependent protein kinase II (CaMKII). selleckchem.comdovepress.com |
| Breast Cancer | MDA-MB-231 | Suppressed growth, migration, and invasion. plos.org | Inhibition of NF-κB activity. plos.org |
| Lung Cancer | A549 | Inhibited cell proliferation and migration. chemicalbook.comnih.gov | Inhibition of PI3K/Akt and MDM2/p53 signaling pathways. nih.gov |
| Glioblastoma | PBT003, PBT008, PBT022, PBT030 | Inhibited viability and induced apoptosis in cancer stem-like cells. plos.org | Up-regulation of miR-4284 and activation of the JNK/AP-1 signaling pathway. plos.org |
| Renal Cell Carcinoma | 786-O, OSRC2 | Inhibited proliferation, migration, and invasion. nih.gov | Increased expression of FTO. nih.gov |
| Colorectal Cancer | CRC cell lines | Inhibited cell growth, migration, and invasion; induced apoptosis. nih.gov | RTKs/Akt signaling pathway. nih.gov |
| Research Area | Model | Observed Effects | Reported Molecular Targets/Pathways |
|---|---|---|---|
| Antiviral (SARS-CoV-2) | Vero E6, Caco-2 cells | Inhibited viral infection by blocking viral entry and membrane fusion. plos.orgtandfonline.com | Binding to the post-fusion core of the SARS-CoV-2 S2 subunit. plos.org |
| Neuroprotection (Alzheimer's Disease Models) | APP/PS1 AD mice | Reduced Aβ deposition and neurofibrillary tangles; improved learning and memory. frontiersin.orgfrontiersin.org | Inhibition of calpain and increased expression of SelK. frontiersin.orgfrontiersin.org |
| Immunomodulation (Experimental Autoimmune Encephalomyelitis) | EAE mice | Ameliorated disease severity by reducing encephalitogenic T cell responses. aai.org | Selective inhibition of STAT4 expression and IFN-γ production. aai.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.2ClH/c18-15-7-3-6-12-8-9-19-11-14-5-2-1-4-13(14)10-16(19)17(12)15;;/h1-7,16H,8-11,18H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIMGJOHJHLIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3CC2C4=C1C=CC=C4N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Berbamine Dihydrochloride
Cellular and Subcellular Modulations
Berbamine (B205283) dihydrochloride (B599025) exerts its effects at the cellular and subcellular levels by influencing fundamental processes such as calcium homeostasis, autophagy, cell cycle progression, and programmed cell death.
Regulation of Intracellular Calcium Homeostasis and Ion Channels
Berbamine dihydrochloride has been shown to interfere with intracellular calcium signaling. nih.gov It can attenuate the increase in intracellular calcium concentration ([Ca2+]i) induced by various stimuli. nih.gov Studies have indicated that berbamine's effects on [Ca2+]i are comparable to those of calcium channel blockers like verapamil. nih.gov The compound does not appear to affect the resting levels of intracellular calcium but rather mitigates the sharp increases that can trigger downstream cellular events. nih.gov
In hepatocytes, berbamine has been observed to inhibit Ca2+ release-activated Ca2+ currents (ICRAC) in a concentration-dependent manner, which could protect cells from calcium overload. nih.gov This suggests a direct or indirect interaction with ion channels responsible for calcium influx. The inhibitory effects of berbamine on potassium channels have also been noted, which can indirectly influence the electrochemical gradients that drive calcium movement across the cell membrane. nih.gov
Impact on Autophagy Flux and Related Pathways
A significant aspect of this compound's molecular action is its role as a potent inhibitor of autophagy, particularly in the late stages of the process. nih.govresearchgate.net It disrupts the autophagic flux, leading to an accumulation of autophagosomes within the cell. nih.govresearchgate.net This is evidenced by increased levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and p62/sequestosome 1, which are key markers of autophagosome formation and autophagic degradation, respectively. nih.govnih.gov
The primary mechanism for this disruption is the impairment of lysosomal acidification. nih.govnih.gov this compound inhibits the proper functioning of lysosomes, which are crucial for the final degradation step in autophagy. nih.gov While it doesn't appear to prevent the fusion of autophagosomes with lysosomes to form autolysosomes, the compromised acidic environment within the lysosome prevents the breakdown of the autophagosomal cargo. nih.govresearchgate.net Some research suggests that this impairment of lysosomal acidification may be linked to the activation of Nox2, a key enzyme in superoxide (B77818) anion production. researchgate.net
| Effect of this compound on Autophagy Markers | Observation | Implication |
| LC3-II Levels | Increased | Accumulation of autophagosomes |
| p62/SQSTM1 Levels | Increased | Blockade of autophagic degradation |
| Autophagosome-Lysosome Fusion | Unhindered | Inhibition occurs at the degradation step |
| Lysosomal Acidification | Impaired | Compromised lysosomal enzymatic activity |
Influence on Cell Cycle Progression Dynamics
This compound has been demonstrated to influence the dynamics of cell cycle progression, often leading to cell cycle arrest at specific phases. A common finding across various cancer cell lines is the induction of G0/G1 phase arrest. nih.govnih.govresearchgate.net This arrest prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation.
The mechanism underlying this cell cycle arrest involves the modulation of key regulatory proteins. Berbamine has been shown to downregulate the expression of cyclins, such as Cyclin D1, which are critical for the G1 to S phase transition. nih.govnih.gov Concurrently, it can increase the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27. nih.govnih.gov These inhibitors bind to and inactivate cyclin-CDK complexes, thereby halting cell cycle progression. mdpi.com
Induction of Programmed Cell Death Pathways
This compound is a known inducer of apoptosis, or programmed cell death, in various cell types, particularly cancer cells. nih.govnih.gov This pro-apoptotic effect is mediated through multiple interconnected pathways.
One of the key mechanisms is the activation of the p53-dependent apoptotic pathway. nih.govnih.gov Berbamine treatment can lead to an increase in the protein levels of p53, a tumor suppressor that plays a central role in initiating apoptosis in response to cellular stress. nih.govnih.gov In cell lines with mutant p53, the apoptotic effect of berbamine is significantly diminished, highlighting the importance of this pathway. nih.govresearchgate.net
Furthermore, berbamine induces apoptosis through the intrinsic, or mitochondrial, pathway. This involves a decrease in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors from the mitochondria. nih.gov It also modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.govmdpi.com This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization.
The activation of caspases, a family of proteases that execute the apoptotic program, is another critical component of berbamine-induced cell death. nih.gov Studies have shown an increase in the activity of initiator caspases, such as caspase-9, and executioner caspases, such as caspase-3, following treatment with this compound. nih.govnih.govnih.gov
| Key Events in this compound-Induced Apoptosis | Molecular Changes |
| p53 Pathway Activation | Increased p53 protein levels |
| Mitochondrial Pathway | Decreased mitochondrial membrane potential, Decreased Bcl-2, Increased Bax |
| Caspase Activation | Increased activity of Caspase-9 and Caspase-3 |
Signaling Pathway Interventions
This compound's cellular effects are often a consequence of its ability to intervene in crucial intracellular signaling pathways that regulate cell survival, proliferation, and inflammation.
Nuclear Factor-kappaB (NF-κB) Signaling Pathway Regulation
This compound acts as a novel inhibitor of the Nuclear Factor-kappaB (NF-κB) signaling pathway. nih.gov NF-κB is a key transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.
Berbamine has been shown to suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of IκBα (inhibitor of kappa B alpha). nih.govnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon receiving an activating signal, IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation by the proteasome. semanticscholar.org This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. By preventing the phosphorylation of IκBα, berbamine effectively blocks the nuclear translocation and activity of NF-κB. nih.gov Research has indicated that berbamine treatment can lead to a downregulation of IKKα and an upregulation of A20, a deubiquitinating enzyme that negatively regulates NF-κB signaling. nih.gov
Phosphoinositide 3-Kinase/Akt/Mechanistic Target of Rapamycin (B549165) (PI3K/Akt/mTOR) Pathway Modulation
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell survival, growth, and proliferation, and its aberrant activation is common in various diseases. This compound has been shown to exert inhibitory effects on this pathway.
Research indicates that this compound can suppress the PI3K/Akt signaling axis mdpi.commdpi.com. The phosphorylation of Akt, a key downstream effector of PI3K, leads to the phosphorylation of other targets, including the mechanistic target of rapamycin (mTOR) and mouse double minute 2 homolog (MDM2), which are closely linked to apoptosis nih.gov. Studies have demonstrated that Berbamine suppresses mTOR and the phosphorylation of Akt mdpi.com. By inhibiting the PI3K/Akt pathway, this compound effectively disrupts signals that promote cell survival and proliferation nih.gov. This inhibitory action makes the PI3K/Akt/mTOR pathway a significant target in the molecular mechanism of this compound mdpi.comnih.gov.
| Pathway Component | Effect of this compound | Cell Type/Model | Reference |
| PI3K/Akt Pathway | Inhibition | Lung Cancer Cells | nih.gov |
| Phosphorylated-Akt (p-Akt) | Suppression | - | mdpi.com |
| mTOR | Suppression | - | mdpi.com |
Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) Pathway Crosstalk
The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a vital role in cell proliferation, differentiation, and immune response. Dysregulation of this pathway is frequently associated with various cancers.
Berbamine and its synthetic derivatives have been identified as inhibitors of the JAK/STAT signaling pathway nih.govscienceopen.com. Specifically, a berbamine derivative was found to directly inhibit the auto-phosphorylation of JAK2 kinase at the Tyr1007/1008 sites in human melanoma cells nih.govscienceopen.com. The inhibition of JAK2 auto-phosphorylation is a critical step, as it prevents the subsequent activation of downstream STAT3 signaling nih.govnih.gov. Consequently, Berbamine treatment leads to a blockade of constitutively activated STAT3 nih.gov. This inactivation of STAT3 represses the expression of its target genes, including the anti-apoptotic proteins Mcl-1 and Bcl-xL, ultimately promoting apoptosis in cancer cells nih.govnih.govresearchgate.net.
| Target Molecule | Effect of Berbamine/Derivative | Consequence | Cell Type/Model | Reference |
| JAK2 | Inhibition of auto-phosphorylation | Blocks downstream STAT3 signaling | Human Melanoma Cells | nih.govscienceopen.comnih.gov |
| STAT3 | Inhibition of activation/phosphorylation | Downregulation of target genes | Hepatocellular Carcinoma, Melanoma Cells | nih.gov |
| Mcl-1, Bcl-xL | Downregulation of expression | Induction of apoptosis | Human Melanoma Cells | nih.govnih.gov |
Extracellular Signal-Regulated Kinases/Mitogen-Activated Protein Kinase (ERK/MAPK) Signaling Cascade
The ERK/MAPK pathway is a central signaling route that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and survival. The interaction of this compound with this pathway is multifaceted.
In some contexts, Berbamine can activate components of this pathway to induce apoptosis. For instance, in human lung carcinoma cells, Berbamine hydrochloride was found to potentiate chemotherapy-induced apoptosis by accumulating excessive reactive oxygen species (ROS), which in turn activated MAPK-mediated mitochondria-dependent apoptosis nih.gov. Another study noted that Berbamine induced the phosphorylation of the non-receptor tyrosine kinase Src, which subsequently activated the p38-MAPK and EGFR-ERK transduction cascades mdpi.com.
Conversely, some studies indicate an inhibitory role or lack of effect. Research on Berberine (B55584), a related compound, has shown it can hamper influenza A virus replication by inhibiting the virus-induced MAPK/ERK pathway mdpi.com. Interestingly, a synthetic derivative of Berbamine, BBMD3, did not inhibit the phosphorylation of Erk1/2, suggesting it has no significant effect on the MAPK signaling pathway in melanoma cells nih.gov.
| Pathway | Effect of Berbamine/Derivative | Cellular Context | Outcome | Reference |
| ROS-MAPK | Activation | Human Lung Carcinoma | Potentiates apoptosis | nih.gov |
| p38-MAPK & EGFR-ERK | Activation (via Src) | Hepatocellular Carcinoma Cells | - | mdpi.com |
| MAPK/ERK | No significant effect (BBMD3) | Melanoma Cells | - | nih.gov |
Transforming Growth Factor-beta/SMAD (TGFβ/SMAD) Pathway Activation
The TGFβ/SMAD pathway is integral to numerous cellular processes, including cell growth, differentiation, and apoptosis. Research suggests that Berbamine can activate this pathway to exert its effects. Studies have shown a significant increase in the expression levels of SMAD3 and its phosphorylated form, p-SMAD3, in chronic myeloid leukemia cells following treatment with Berbamine mdpi.com. This activation of SMAD3 is linked to the inhibitory effects on c-Myc and cyclin D1, key regulators of cell cycle progression mdpi.com. The expression of TGFβRI and TGFβRII, the receptors that initiate the cascade, did not show significant changes, indicating that Berbamine's influence occurs downstream at the level of SMAD proteins mdpi.com.
Bcr-Abl Tyrosine Kinase Activity Inhibition
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myelogenous leukemia (CML) wikipedia.orgpatsnap.com. It drives the uncontrolled proliferation of leukemia cells by activating multiple downstream signaling pathways nih.gov. Berbamine has been identified as a novel inhibitor of this oncogenic protein nih.govselleckchem.com.
Berbamine demonstrates potent anti-leukemia activity by selectively inducing cell death in both imatinib-sensitive and imatinib-resistant Bcr-Abl positive CML cells nih.gov. Mechanistically, it down-regulates the protein level of the p210bcr/abl oncoprotein and markedly inhibits its phosphorylation nih.govnih.gov. This inhibition disrupts the aberrant signaling that promotes leukemic cell growth and survival, leading to caspase-3-dependent apoptosis nih.govnih.gov.
| Cell Line | IC50 of Berbamine | Description | Reference |
| Gleevec-sensitive Ph+ CML cells | 8.80 µg/ml | - | nih.gov |
| Gleevec-resistant Ph+ CML cells | 11.34 µg/ml | - | nih.gov |
| Primary CML cells | 4.20-10.50 µg/ml | From CML patients | nih.gov |
| Ph- KG-1 cells | 54.40 µg/ml | Bcr-Abl negative cell line | nih.gov |
| Normal bone marrow cells | 185.20 µg/ml | - | nih.gov |
Reactive Oxygen Species (ROS)/NF-κB Axis Regulation
The interplay between reactive oxygen species (ROS) and the nuclear factor-kappa B (NF-κB) pathway is critical in regulating inflammation, immunity, and cell survival. Berbamine modulates this axis to induce its anti-cancer effects.
Berbamine treatment has been shown to increase intracellular ROS levels nih.govnih.gov. This is achieved by downregulating several key antioxidative genes, including Nrf2, HO-1, SOD2, and GPX-1 mdpi.comnih.govsemanticscholar.org. The resulting accumulation of ROS triggers the intrinsic apoptotic pathway, marked by an increased Bax/Bcl-2 ratio mdpi.comnih.gov. Furthermore, this Berbamine-mediated ROS accumulation negatively regulates the NF-κB pathway nih.govsemanticscholar.org. Berbamine inhibits the activation of the NF-κB pathway by decreasing the expression of key signaling proteins such as P65, phosphorylated-P65 (P-P65), and phosphorylated-IκBα (P-IκBα) nih.govnih.gov. This dual effect of generating oxidative stress while inhibiting a pro-survival pathway contributes significantly to its mechanism of action nih.govnih.gov.
Mouse Double Minute 2 Homolog/p53 (MDM2/p53) Pathway Influence
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its activity is tightly controlled by its negative regulator, MDM2. The disruption of the MDM2-p53 interaction is a key therapeutic strategy in cancer.
This compound has been found to regulate the MDM2-p53 signaling pathway nih.govnih.gov. Research in lung cancer cells demonstrated that Berbamine relieves the inhibitory effect of MDM2 on p53 mdpi.com. By inhibiting the MDM2-p53 pathway, Berbamine can lead to the stabilization and activation of p53 nih.govresearchgate.net. Activated p53 can then carry out its function as a transcription factor to induce cell cycle arrest and apoptosis nih.govnih.gov. In some cancer cell lines, Berbamine treatment has been shown to upregulate the expression of p53, further contributing to its pro-apoptotic effects nih.gov.
Wnt/β-catenin Signaling Pathway Modulation
This compound has been identified as a modulator of the Wnt/β-catenin signaling pathway, a critical cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is a hallmark of various cancers. In ovarian cancer cells, berbamine treatment has been shown to inhibit the Wnt/β-catenin signaling pathway. This inhibition is associated with a reduction in the protein levels of β-catenin, a key mediator of the pathway. The suppression of this pathway by berbamine contributes to its anti-cancer effects, which include the induction of apoptosis and cell cycle arrest. Specifically, studies have demonstrated that berbamine's inhibitory effects on the viability and invasion of ovarian cancer cells can be partially reversed by treatment with lithium chloride (LiCl), an activator of the Wnt/β-catenin pathway, further confirming berbamine's role as an inhibitor of this signaling cascade.
Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Targeting
A significant molecular target of berbamine is the Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), a multifunctional serine/threonine kinase. Berbamine and its derivatives have been shown to potently suppress the proliferation of liver cancer cells and cancer-initiating cells by targeting CaMKII. researchgate.netnih.gov Research indicates that CaMKII is often hyperphosphorylated in liver tumors compared to adjacent non-tumorous tissues, suggesting its role in promoting liver cancer progression. researchgate.net Berbamine acts as a specific inhibitor of the CaMKIIγ isoform, which is implicated in the development of hematopoietic cancers like T-cell lymphoma. nih.gov The inhibition of CaMKII by berbamine recapitulates the effects of genetic knockdown of the kinase, while overexpression of CaMKII can confer resistance to berbamine treatment. researchgate.netnih.gov This evidence strongly supports CaMKII as a direct and critical target for the anti-neoplastic activities of berbamine. researchgate.net
Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element (Nrf2/ARE) Pathway Interaction
The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, playing a key role in cellular defense against oxidative stress. researchgate.netnih.gov Berbamine has been shown to interact with the Nrf2/Antioxidant Response Element (ARE) pathway. In the context of triple-negative breast cancer cells, berbamine was found to increase intracellular reactive oxygen species (ROS) levels by downregulating antioxidative genes, including Nrf2. caymanchem.com This suggests that in certain cancer types, berbamine's pro-apoptotic activity may be linked to the suppression of the Nrf2-mediated antioxidant response.
It is noteworthy that studies on the related compound berberine have shown it can suppress the Nrf2 signaling pathway in hepatocellular carcinoma cells, thereby increasing their sensitivity to radiation therapy. researchgate.nettandfonline.com However, other research in the context of high-glucose-induced apoptosis in renal tubular epithelial cells has indicated that berberine can activate Nrf2 nuclear translocation, leading to a protective anti-apoptotic effect. nih.gov These differing findings highlight the context-dependent nature of the interaction with the Nrf2 pathway, which may vary based on the specific compound (berbamine vs. berberine), cell type, and pathological condition.
Specific Molecular Targets and Interactions
Interactions with Regulatory Proteins and Kinases
This compound exerts its pharmacological effects by interacting with a range of regulatory proteins and kinases, leading to the modulation of multiple signaling pathways.
CaMKII: As detailed previously, berbamine is a potent inhibitor of CaMKII, particularly the CaMKIIγ isoform. researchgate.netnih.gov It is believed to bind to the ATP pocket of the kinase, inhibiting its phosphorylation and downstream signaling. nih.govnih.gov This interaction is crucial for its anti-cancer effects in liver cancer and lymphoma. researchgate.netnih.gov
β-catenin: Berbamine treatment leads to a decrease in the protein levels of β-catenin, the central effector of the canonical Wnt signaling pathway. This reduces its transcriptional activity and contributes to berbamine's anti-proliferative effects in ovarian cancer.
Stimulator of Interferon Genes (STING): Recent studies have identified berbamine as a potential inhibitor of the STING protein. In KRAS-mutant lung adenocarcinoma, persistent STING activation can create an immunosuppressive tumor microenvironment. Berbamine was found to target STING, leading to the downregulation of phosphorylated STING (p-STING) and the chemokine CCL2, which in turn reduces the infiltration of immunosuppressive myeloid-derived suppressor cells (MDSCs). researchgate.net
Modulation of Downstream Gene Expression and Protein Levels
The interaction of berbamine with its molecular targets triggers significant changes in the expression of downstream genes and the levels of their corresponding proteins. These alterations are central to its observed biological activities, including the induction of apoptosis and cell cycle arrest.
In various cancer cell lines, berbamine treatment has been shown to:
Upregulate pro-apoptotic proteins: It increases the protein levels of Bax and elevates the cleavage of caspase-9 and caspase-3, key executioners of the apoptotic cascade.
Downregulate anti-apoptotic proteins: A corresponding decrease in the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL has been observed.
Modulate cell cycle regulators: Berbamine can induce a G0/G1 phase cell cycle arrest. This is associated with a significant decrease in the protein level of CyclinD1. nih.gov In other contexts, it has been shown to up-regulate the transcription of cell cycle inhibitors like p21.
Influence transcription factors and related genes: Berbamine treatment can lead to decreased levels of the oncoprotein c-Myc. It has also been found to significantly promote the mRNA and protein expression of the fat mass and obesity-associated gene (FTO) in renal cell carcinoma cells; knocking down FTO reverses the inhibitory effects of berbamine on cancer cell growth and invasion. nih.gov
The following table summarizes the modulatory effects of berbamine on the expression of various genes and proteins as documented in research studies.
| Target Gene/Protein | Effect of Berbamine | Associated Pathway/Process |
| β-catenin | Decrease | Wnt Signaling |
| Phospho-CaMKII | Decrease | CaMKII Signaling |
| Nrf2 | Decrease | Oxidative Stress Response |
| Cleaved Caspase-3 | Increase | Apoptosis |
| Cleaved Caspase-9 | Increase | Apoptosis |
| Bax | Increase | Apoptosis |
| Bcl-2 | Decrease | Apoptosis |
| CyclinD1 | Decrease | Cell Cycle Regulation |
| c-Myc | Decrease | Cell Proliferation |
| p21 | Increase | Cell Cycle Regulation |
| FTO | Increase | Gene Expression Regulation |
| p-STING | Decrease | Innate Immune Signaling |
| CCL2 | Decrease | Immune Cell Trafficking |
Binding to Viral Proteins (e.g., Spike Glycoproteins, Viral Proteases, UL50 Protein)
This compound has emerged as a potent antiviral agent, with research demonstrating its ability to directly bind to viral proteins, thereby inhibiting viral entry and replication.
SARS-CoV-2 Spike Glycoprotein (B1211001): Berbamine hydrochloride potently inhibits SARS-CoV-2 infection by targeting the viral entry stage. Molecular docking studies have shown that it can directly bind to the post-fusion core of the Spike (S) protein's S2 subunit. researchgate.net This interaction is thought to block the fusion of the viral and cellular membranes, a critical step for the virus to deliver its genetic material into the host cell. This mechanism effectively inhibits S-protein-mediated cell-cell fusion.
Ebola Virus Glycoprotein: Berbamine hydrochloride has also been identified as a strong inhibitor of Ebola virus (EBOV) replication. Its mechanism involves directly binding to the cleaved form of the EBOV glycoprotein (GPcl). nih.gov This binding disrupts the interaction between GPcl and its host cell receptor, Niemann-Pick C1 (NPC1), which is essential for the fusion of the viral and endosomal membranes. nih.gov By blocking this key protein-protein interaction, berbamine prevents EBOV from entering host cells. nih.gov
Viral Proteases: While direct binding studies are still emerging, berbamine hydrochloride has been described as a trypsin-like serine protease inhibitor. Host proteases, such as TMPRSS2, play a crucial role in cleaving viral glycoproteins (like the SARS-CoV-2 spike protein) to prime them for membrane fusion. The inhibitory effect of berbamine on such proteases is a potential, though not fully confirmed, mechanism contributing to its antiviral activity by preventing viral entry.
No specific research findings were available regarding the direct binding of this compound to the UL50 protein within the scope of the conducted searches.
Regulation of Non-coding RNAs (e.g., microRNAs)
This compound, a bis-benzylisoquinoline alkaloid, is emerging as a molecule of interest in cancer research, with investigations beginning to explore its impact on the intricate network of non-coding RNAs (ncRNAs). These RNA molecules, which are not translated into proteins, are crucial regulators of gene expression and are implicated in a variety of cellular processes and disease states. The study of berbamine's influence on ncRNAs, such as microRNAs (miRNAs), is a developing field, with current research pointing towards specific regulatory actions. nih.gov
A significant finding in this area comes from research on a novel synthetic derivative of berbamine, known as BBMD3. In studies involving cancer stem-like cells from human glioblastoma, this berbamine derivative was found to upregulate a specific microRNA, miRNA-4284. nih.govdoaj.orgplos.org This upregulation is not merely an associated event but appears to be a key component of the compound's anticancer mechanism. The increased expression of miRNA-4284 was linked to the inhibition of cell viability and the induction of apoptosis in these aggressive brain tumor cells. nih.gov
The induction of miRNA-4284 by the berbamine derivative represents a specific molecular mechanism through which the compound exerts its therapeutic effects. MicroRNAs function by binding to messenger RNA (mRNA) transcripts, leading to their degradation or the suppression of their translation into proteins. By elevating the levels of miRNA-4284, the berbamine derivative can modulate the expression of genes that are critical for the survival and proliferation of glioblastoma stem-like cells.
While the broader effects of this compound on other non-coding RNAs, such as long non-coding RNAs (lncRNAs) and circular RNAs (circRNAs), are not yet extensively documented, the findings related to miRNA-4284 provide a solid foundation for further research. nih.gov The targeted modulation of specific microRNAs highlights a sophisticated layer of gene regulation by this compound.
The table below summarizes the known regulatory effects of a berbamine derivative on non-coding RNAs based on current research findings.
| Non-coding RNA | Type | Effect of Berbamine Derivative | Cellular Context | Associated Outcome |
| miRNA-4284 | microRNA | Upregulation | Human glioblastoma stem-like cells | Inhibition of cell viability, Induction of apoptosis |
Preclinical Investigations of Biological Activities
In Vitro Studies
Berbamine (B205283) dihydrochloride (B599025) has demonstrated significant antitumor effects against bladder cancer cells in preclinical studies. In research involving the 5637 and T24 bladder cancer cell lines, berbamine was shown to inhibit cell viability, colony formation, and proliferation. nih.gov The compound was also observed to induce cell cycle arrest at the S phase, an effect accompanied by changes in the expression of key cell cycle regulatory proteins, including P21, P27, CyclinD, CyclinA2, and CDK2. nih.gov
Furthermore, berbamine has been found to impede the migration and invasion of bladder cancer cells. nih.gov This was evidenced by wound-healing and Transwell assays. nih.gov The molecular mechanism behind this appears to involve the reversal of the epithelial-mesenchymal transition (EMT), as indicated by an increase in E-cadherin expression and a decrease in N-cadherin, vimentin, and MMP-9 expression. nih.gov The study also noted that berbamine could disrupt the cytoskeletal organization of these cancer cells. nih.gov A central aspect of berbamine's mechanism of action in these urological cancer cell lines is its ability to modulate the ROS/NF-κB axis. It acts as a prooxidant, leading to the accumulation of mitochondrial reactive oxygen species (ROS), which in turn suppresses the NF-κB pathway. nih.gov
Table 1: Effects of Berbamine Dihydrochloride on Urological Carcinoma Cell Lines
| Cell Line | Biological Activity | Molecular Mechanisms |
|---|---|---|
| 5637 | Inhibited cell viability, proliferation, migration, and invasion. Induced S-phase cell cycle arrest. | Modulated ROS/NF-κB axis, altered expression of P21, P27, CyclinD, CyclinA2, CDK2, increased E-cadherin, decreased N-cadherin, vimentin, MMP-9. nih.gov |
| T24 | Inhibited cell viability, proliferation, migration, and invasion. Induced S-phase cell cycle arrest. | Modulated ROS/NF-κB axis, altered expression of cell cycle proteins, reversed EMT markers. nih.gov |
In the context of ovarian cancer, berbamine has been shown to suppress the viability of cancer cells in a concentration-dependent manner. researchgate.netnih.gov Studies have demonstrated its ability to inhibit cell growth and invasion, as measured by colony formation and cell invasion assays, respectively. nih.gov
A key aspect of berbamine's activity in ovarian cancer cells is the induction of apoptosis. Flow cytometry experiments revealed an increased rate of apoptosis and cell cycle arrest at the G0/G1 phase. nih.gov This pro-apoptotic effect is supported by Western blot analyses showing an increase in the protein levels of cleaved caspase-3, cleaved caspase-9, and Bax, along with a decrease in the anti-apoptotic protein Bcl-2. nih.gov The underlying molecular mechanism appears to be linked to the inhibition of the Wnt/β-catenin signaling pathway. nih.gov In another study focusing on the OVCAR-3 and SKOV-3 epithelial ovarian carcinoma cell lines, berberine (B55584) treatment led to a dose-dependent reduction in the growth rate and induced cell cycle arrest. nih.gov Specifically, OVCAR-3 cells showed an increase in the G2/M phase, while SKOV-3 cells exhibited an increase in the S phase. nih.gov This was associated with the up-regulation of p27. nih.gov
Table 2: Effects of this compound on Ovarian Carcinoma Cell Lines
| Cell Line | Biological Activity | Molecular Mechanisms |
|---|---|---|
| SKOV3 | Suppressed cell viability, growth, and invasion. Increased apoptosis and induced G0/G1 cell cycle arrest. | Increased cleaved caspases-3 and -9, and Bax. Decreased Bcl-2. Inhibited Wnt/β-catenin signaling. nih.gov |
| OVCAR-3 | Reduced cell growth rate and induced G2/M phase cell cycle arrest. | Upregulation of p27. nih.gov |
| SKOV-3 | Reduced cell growth rate and induced S phase cell cycle arrest. | Upregulation of p27. nih.gov |
Preclinical investigations into the effects of berbamine derivatives on glioblastoma have focused on cancer stem-like cells, which are thought to be crucial for tumor initiation and recurrence. A novel synthetic derivative of berbamine, BBMD3, has been shown to effectively inhibit the viability and induce apoptosis in cancer stem-like cells cultured from four different glioblastoma patients (PBT003, PBT008, PBT022, and PBT030). nih.gov
The apoptotic process induced by BBMD3 was found to be dependent on caspase-3. nih.gov Furthermore, the study identified that BBMD3 treatment led to an up-regulation of microRNA-4284. An inhibitor of this miRNA was able to partially block the anticancer effects of the compound, suggesting a role for miR-4284 in mediating the activity of this berbamine derivative in glioblastoma stem-like cells. nih.gov
Table 3: Effects of a Berbamine Derivative (BBMD3) on Glioblastoma Cell Lines
| Cell Line | Biological Activity | Molecular Mechanisms |
|---|
| PBT003, PBT008, PBT022, PBT030 (Cancer Stem-like Cells) | Inhibited cell viability and induced apoptosis. | Caspase-3 dependent apoptosis, upregulation of miRNA-4284. nih.gov |
Berbamine has demonstrated significant anti-oncogenic effects in pancreatic cancer cell lines. In studies using BxPC3 and PANC-1 cells, berbamine was found to significantly inhibit proliferation and colony-forming ability. nih.gov It also induced cell cycle arrest and apoptosis in these cells. nih.gov The molecular mechanisms underlying these effects involve the regulation of the Wnt pathway, as evidenced by a decrease in the expression of β-catenin and the phosphorylation of GSK3β. nih.gov Additionally, berbamine was shown to affect DNA damage-related pathways, indicated by an increased expression of γ-H2AX and 53BP1. nih.gov
In separate investigations, berberine was also found to inhibit the proliferation of PANC-1 and MIA-PaCa2 pancreatic cancer cells. scielo.br This was associated with the induction of G1-phase cell cycle arrest and apoptosis. scielo.br The pro-apoptotic effects were linked to the generation of reactive oxygen species. scielo.br Furthermore, berbamine has been noted to enhance the chemosensitivity of pancreatic cancer cells to gefitinib, suggesting a potential for combination therapies. mdpi.com
Table 4: Effects of this compound on Pancreatic Carcinoma Cell Lines
| Cell Line | Biological Activity | Molecular Mechanisms |
|---|---|---|
| BxPC3 | Inhibited proliferation and colony-forming ability. Induced cell cycle arrest and apoptosis. | Decreased β-catenin and phosphorylation of GSK3β. Increased γ-H2AX and 53BP1. nih.gov |
| PANC-1 | Inhibited proliferation and colony-forming ability. Induced cell cycle arrest and apoptosis. | Decreased β-catenin and phosphorylation of GSK3β. Increased γ-H2AX and 53BP1. nih.gov Induced G1-phase cell cycle arrest and apoptosis via ROS generation. scielo.br |
| MIA-PaCa2 | Inhibited proliferation. Induced G1-phase cell cycle arrest and apoptosis. | Apoptosis induction via ROS generation. scielo.br |
In the context of melanoma, berbamine hydrochloride has been identified as a late-stage autophagy inhibitor that can mitigate tumor immune evasion. mdpi.com Studies have shown that it enhances MHC-I-mediated antigen presentation in melanoma cells by impairing lysosomal acidification, which in turn disrupts autophagy. mdpi.com This enhanced antigen presentation improves the recognition and elimination of melanoma cells by CD8+ T cells. mdpi.com Specifically, in A375 and B16 melanoma cell lines, berbamine treatment led to a significant increase in surface MHC-I expression without affecting MHC-I transcription. mdpi.com
Furthermore, the use of berbamine-loaded nanoparticles has shown promise in preclinical melanoma models. Berbamine-GMO-TPGS nanoparticles demonstrated superior cellular toxicity and inhibition of migration and invasion in the B16F10 melanoma cell line compared to free berbamine. mdpi.comnih.gov In another study, berberine chloride, in combination with harmine, exhibited a synergistic cytotoxic effect on human melanoma cell lines, including SK-MEL-28 and A375, and inhibited cell migration and invasion. ucl.ac.uk
Table 5: Effects of this compound on Melanoma Cell Lines
| Cell Line | Biological Activity | Molecular Mechanisms |
|---|---|---|
| A375 | Increased surface MHC-I expression. Cytotoxic and antimigratory effects. | Inhibition of autophagy, impairment of lysosomal acidification. mdpi.comucl.ac.uk |
| B16 | Increased surface MHC-I expression. | Inhibition of autophagy. mdpi.com |
| B16F10 | Superior cellular toxicity, inhibition of migration and invasion (with nanoparticles). | Not specified. mdpi.comnih.gov |
| SK-MEL-28 | Synergistic cytotoxic effect, inhibition of cell migration and invasion. | Inhibition of cell proliferation. ucl.ac.uk |
Berbamine has been shown to exert significant anti-proliferative and pro-apoptotic effects in various prostate cancer cell lines. In studies involving PC-3 and DU145 cells, berbamine induced cell cycle arrest in the S phase and inhibited cell growth and proliferation. nih.gov The underlying mechanism in these cells involves the modulation of the ROS/NF-κB axis, where berbamine increases intracellular reactive oxygen species, leading to the inhibition of the NF-κB pathway. nih.gov
In PC-3 and LNCaP cells, berbamine inhibited cell viability in a dose- and time-dependent manner and induced apoptosis. nih.gov The apoptotic mechanism was identified as the intrinsic mitochondrial pathway, characterized by mitochondrial swelling, vacuolization, and fused cristae. nih.gov This was accompanied by an increase in the bax/bcl-2 ratio and the activation of caspase-9 and caspase-3. nih.gov Furthermore, berbamine has been found to target prostate cancer stem cells and can reverse resistance to the chemotherapeutic agent cabazitaxel in DU145 cells by inhibiting ABCG2, CXCR4, IGF2BP1, and p-STAT3. uni-muenchen.de It also suppressed migration and invasion in both prostate cancer cells and prostate cancer stem cells. uni-muenchen.de
Table 6: Effects of this compound on Prostate Carcinoma Cell Lines
| Cell Line | Biological Activity | Molecular Mechanisms |
|---|---|---|
| PC-3 | Inhibited cell growth and proliferation. Induced S-phase cell cycle arrest and apoptosis. | Modulated ROS/NF-κB axis. nih.gov Triggered intrinsic pathway of apoptosis (increased bax/bcl-2, active caspases-9 and -3). nih.gov |
| DU145 | Inhibited cell growth and proliferation. Induced S-phase cell cycle arrest. Suppressed migration and invasion. Reversed cabazitaxel resistance. | Modulated ROS/NF-κB axis. nih.gov Inhibited ABCG2, CXCR4, IGF2BP1, and p-STAT3. uni-muenchen.de |
| LNCaP | Inhibited cell viability and induced apoptosis. | Triggered intrinsic pathway of apoptosis (increased bax/bcl-2, active caspases-9 and -3). nih.gov |
In the realm of head and neck squamous cell carcinoma (HNSCC), berbamine has demonstrated both direct cytotoxic effects and the ability to act as a radiosensitizer. nih.gov In vitro studies on two HNSCC cell lines showed that berbamine effectively inhibited cell growth in a time- and dose-dependent manner. nih.gov
When combined with radiation, berbamine led to a significantly greater reduction in the colony-forming ability of the cancer cells compared to radiation alone. nih.gov The mechanism underlying this radiosensitization effect appears to involve the inhibition of STAT3 phosphorylation. nih.gov This, in turn, leads to a significant decrease in the ratio of Bax to Bcl-2, suggesting an induction of apoptosis. nih.gov In another study involving the HEP2 laryngeal cancer cell line, berberine was found to dampen cell migration and invasion while augmenting apoptosis. researchgate.net It was also shown to enhance the cytotoxic effects of conventional chemotherapy drugs like 5-fluorouracil and cisplatin. researchgate.net The mechanism in these cells was linked to the inactivation of the PI3K/AKT/mTOR signaling pathway. researchgate.net
Table 7: Effects of this compound on Head and Neck Squamous Cell Carcinoma Cell Lines
| Cell Line | Biological Activity | Molecular Mechanisms |
|---|---|---|
| Two HNSCC cell lines | Inhibited cell growth. Enhanced radiosensitization. | Reduction of STAT3 phosphorylation, decrease in Bax/Bcl-2 ratio. nih.gov |
| HEP2 (Laryngeal Cancer) | Dampened migration and invasion. Augmented apoptosis. Enhanced cytotoxicity of 5-fluorouracil and cisplatin. | Inactivation of PI3K/AKT/mTOR signaling. researchgate.net |
Antiviral Activities in Cell Culture Systems
This compound has demonstrated broad-spectrum antiviral activity across several distinct virus families in cell-based assays. Its mechanisms of action often involve targeting host-cell pathways or interfering with viral entry and replication processes.
This compound has been identified as a potent inhibitor of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) in various cell lines. Research indicates that its primary antiviral mechanism is the inhibition of viral entry into host cells. nih.govscispace.com Specifically, berbamine blocks the S protein-mediated membrane fusion, a critical step for the virus to release its genetic material into the cell. nih.govscispace.com Molecular docking studies suggest that it may bind to the post-fusion core of the SARS-CoV-2 S2 subunit. nih.govscispace.com
Furthermore, berbamine has shown pan-antiviral activity against SARS-CoV-2 variants, including Omicron subvariants BA.2 and BA.5, demonstrating potent inhibition at nanomolar concentrations in human intestinal epithelial cells. nih.gov Its activity in this context is linked to the blockade of the host autophagy pathway via a BNIP3-dependent mechanism, which SARS-CoV-2 exploits for its dissemination. nih.govmdpi.com By interfering with host autophagy machinery, berbamine presents a host-directed therapeutic strategy with a potentially lower likelihood of drug resistance development. nih.govmdpi.com
Table 1: Preclinical Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | Key Findings |
|---|---|---|
| SARS-CoV-2 | Various | Efficiently inhibited infection by blocking viral entry. nih.govscispace.com |
| SARS-CoV-2 | Not specified | Potently inhibited S-mediated cell-cell fusion (syncytia formation). nih.govscispace.com |
| SARS-CoV-2 Omicron (BA.2, BA.5) | Human intestinal epithelial cells | Exhibited pan-antiviral activity at nanomolar potency by blocking host autophagy machinery. nih.gov |
Preclinical studies have highlighted berbamine hydrochloride as a strong inhibitor of Ebola virus (EBOV) replication. frontiersin.org The compound's mechanism of action is attributed to its ability to directly target the cleaved EBOV glycoprotein (B1211001) (GPcl). frontiersin.org By binding to GPcl, berbamine disrupts the crucial interaction between the viral glycoprotein and its host cell receptor, Niemann-Pick C1 (NPC1). frontiersin.org This interference effectively blocks the fusion of the viral and cellular membranes, a necessary step for viral entry. frontiersin.org Research using pseudotyped viruses demonstrated a concentration-dependent inhibition of EBOV entry into HEK293T cells. frontiersin.org
Table 2: Preclinical Antiviral Activity of this compound against Filoviruses
| Virus | Cell Line | Key Findings |
|---|---|---|
| Ebola Virus (EBOV) | Vero E6, HEK293T | Strongly inhibited EBOV replication in vitro. frontiersin.org |
| EBOV (pseudovirus) | HEK293T | Inhibited viral entry with an EC50 of 0.49 μmol/L. frontiersin.org |
Berbamine has demonstrated significant inhibitory effects against members of the Herpesviridae family. In studies on Equine Herpesvirus Type 1 (EHV-1), berbamine effectively suppressed multiple stages of the viral life cycle. At a concentration of 10 μM, it was shown to inhibit EHV-1 entry into cells, suppress viral DNA replication, and reduce the secretion of new virions. researchgate.netresearchgate.net The mechanism involves impeding viral attachment and internalization. frontiersin.org
Research on Pseudorabies virus (PRV), a swine alphaherpesvirus, also identified berbamine as a promising inhibitor. It was found to impede viral proliferation by targeting the replication and release stages of the PRV life cycle. nih.gov Furthermore, molecular docking analyses predicted that berbamine targets the UL50 protein, a dUTPase that is a promising target for antiviral drug development. nih.gov This same modeling study suggested that berbamine could similarly target the UL50 protein of other herpesviruses, including Herpes Simplex Virus-1 (HSV-1), Feline Herpesvirus-1 (FHV-1), and Bovine Herpesvirus-1 (BoHV-1), indicating a potential for broad-spectrum anti-herpesvirus activity. nih.gov
Table 3: Preclinical Antiviral Activity of this compound against Herpesviruses
| Virus | Cell Line | Key Findings |
|---|---|---|
| Equine Herpesvirus Type 1 (EHV-1) | Not specified | Suppressed viral entry, DNA replication, and virion secretion. researchgate.netresearchgate.net |
| Pseudorabies Virus (PRV) | Not specified | Inhibited PRV replication by targeting the replication and release stages. nih.gov |
| HSV-1, FHV-1, BoHV-1 | Not applicable (in silico) | Molecular docking predicted targeting of the viral UL50 protein. nih.gov |
Berbamine has shown potent antiviral effects against viruses in the Flaviviridae family. Studies on Bovine Viral Diarrhea Virus (BVDV), a pestivirus, revealed that berbamine hydrochloride inhibits infection by interfering with late-stage autophagy in Madin-Darby Bovine Kidney (MDBK) cells. nih.gov The virus typically induces and utilizes the host's autophagy process for its own replication. nih.gov Berbamine disrupts this by blocking the fusion of autophagosomes with lysosomes, an essential step for autophagy completion, thereby inhibiting viral replication and release. nih.gov
Against Japanese Encephalitis Virus (JEV), a flavivirus, berbamine also acts as an effective entry inhibitor. nih.govabcdcatsvets.org Its mechanism involves compromising the endolysosomal trafficking of the low-density lipoprotein receptor (LDLR), a required host factor for JEV entry. nih.gov Berbamine achieves this by blocking TRPMLs, which are calcium channels in endosomes and lysosomes. nih.govabcdcatsvets.org This disruption leads to a decrease in LDLR levels at the plasma membrane, rendering cells resistant to JEV infection. nih.gov
Table 4: Preclinical Antiviral Activity of this compound against Flaviviruses
| Virus | Cell Line | Key Findings |
|---|---|---|
| Bovine Viral Diarrhea Virus (BVDV) | MDBK | Inhibited viral attachment and release by interfering with late-stage autophagy. nih.gov |
| Japanese Encephalitis Virus (JEV) | A549 | Inhibited JEV infection by preventing viral entry, with an EC50 of ~1.62 μM. nih.gov |
| JEV, Zika Virus (ZIKV), Dengue Virus (DENV) | Not specified | Potently inhibited infection in host cells. frontiersin.org |
Berbamine hydrochloride has demonstrated significant antiviral activity against African Swine Fever Virus (ASFV), a large double-stranded DNA virus and the sole member of the Asfarviridae family. nih.govresearchgate.net In studies using primary porcine alveolar macrophages (PAMs), the main target cells for ASFV, berbamine inhibited the virus in a dose-dependent manner. nih.govresearchgate.net
The compound's inhibitory effect was observed throughout the entire viral life cycle. researchgate.netnews-medical.net A key mechanism of action is the blocking of the early stages of ASFV infection. researchgate.netnews-medical.net A non-cytotoxic concentration of berbamine resulted in a significant decrease in the viral titre, with a 4.14 log TCID50 reduction in progeny virus production. nih.govresearchgate.net Similar anti-ASFV activity was also observed in the PK-15 and 3D4/21 porcine cell lines. nih.govresearchgate.net
Table 5: Preclinical Antiviral Activity of this compound against Asfarviridae
| Virus | Cell Line | Key Findings |
|---|---|---|
| African Swine Fever Virus (ASFV) | Porcine Alveolar Macrophages (PAMs) | Showed significant, dose-dependent antiviral activity; CC50 was 27.89 μM. nih.gov |
| ASFV | PAMs | Blocked the early stage of infection and had inhibitory effects throughout the viral life-cycle. nih.govresearchgate.net |
| ASFV | PK-15, 3D4/21 | Exhibited anti-ASFV activity in multiple porcine cell lines. nih.govresearchgate.net |
Immunomodulatory and Anti-inflammatory Properties
Beyond its antiviral effects, berbamine possesses potent immunomodulatory and anti-inflammatory properties. Preclinical investigations have shown that its primary mechanism involves the selective inhibition of IFN-γ production and action in CD4+ T cells. nih.govscispace.com
This effect is mediated through the targeted down-regulation of the transcription factor STAT4. nih.govscispace.com Berbamine was found to up-regulate SLIM, a ubiquitin E3 ligase, which in turn promotes the degradation of STAT4. nih.govscispace.com The reduction in STAT4 levels leads to a marked decrease in IFN-γ production by CD4+ T cells. nih.govscispace.com This regulation of IFN-γ has profound anti-inflammatory consequences, affecting both T cells and antigen-presenting cells (APCs). nih.govscispace.com Studies showed that APCs treated with berbamine exhibited a reduced ability to stimulate T cells, which was associated with altered expression of co-stimulatory and inhibitory molecules such as PD-L1, CD80, and CD86. nih.govscispace.com
Other studies have confirmed that berbamine's anti-inflammatory effects are also mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the production of inflammatory mediators in macrophages and neutrophils. frontiersin.org
Otoprotective Effects on Sensory Hair Cells
Berbamine has been shown to protect sensory hair cells of the inner ear from ototoxicity induced by aminoglycoside antibiotics. researchgate.netnih.gov These antibiotics can cause permanent hearing loss by damaging these crucial cells after entering them through mechano-electrical transducer (MET) channels. researchgate.netnih.gov Berbamine acts as a permeant open-channel blocker of these MET channels. researchgate.netnih.gov
Studies using zebrafish lateral-line hair cells and mouse cochlear cultures have demonstrated this protective effect. researchgate.netnih.gov In zebrafish, berbamine protected hair cells from damage induced by both neomycin and gentamicin. nih.gov Similarly, in mouse cochlear cultures, berbamine protected hair cells from gentamicin exposure. nih.gov By blocking the MET channels, berbamine reduces the uptake of aminoglycosides into the hair cells, thus preventing the subsequent cellular damage and death. researchgate.netresearchgate.net
| Model System | Ototoxic Agent | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| Zebrafish Lateral-Line Hair Cells | Neomycin, Gentamicin | Protected hair cells from aminoglycoside-induced cell death. researchgate.netnih.gov | Blocks MET channels, reducing aminoglycoside entry. researchgate.net |
| Mouse Cochlear Cultures | Gentamicin | Protected hair cells from long-term gentamicin exposure. nih.gov | Permeant open-channel blocker of MET channels. nih.gov |
Inhibition of Osteoclastogenesis and Bone Resorption
Berbamine has been found to inhibit the formation of osteoclasts (osteoclastogenesis) and their function in bone resorption. researchgate.netnih.govnih.gov This activity suggests its potential as a therapeutic agent for bone loss conditions like osteoporosis. nih.gov The primary mechanism behind this effect is the suppression of the nuclear factor-κB (NF-κB) signaling pathway, which is crucial for the differentiation of osteoclasts induced by the receptor activator of nuclear factor κB ligand (RANKL). researchgate.netnih.govnih.gov
In vitro studies using bone marrow-derived macrophages demonstrated that berbamine effectively inhibited RANKL-induced osteoclast differentiation. nih.gov In an in vivo mouse model of osteoporosis induced by ovariectomy, berbamine treatment protected against bone loss by inhibiting osteoclast formation and bone resorption function, without negatively affecting bone formation (osteogenesis). nih.govnih.gov
| Activity | Model/System | Key Findings | Mechanism of Action |
|---|---|---|---|
| Inhibition of Osteoclastogenesis | In vitro (Bone Marrow-Derived Macrophages) | Inhibited RANKL-induced osteoclast differentiation. nih.gov | Suppression of the NF-κB signaling pathway. researchgate.netnih.govnih.gov |
| Inhibition of Bone Resorption | In vivo (Ovariectomy-induced Osteoporosis Mouse Model) | Prevented bone loss and reduced osteoclast activity. nih.gov | Inhibition of osteoclast formation and function. nih.govnih.gov |
Effects on Bladder Function and Overactivity Models
Berbamine has shown efficacy in alleviating symptoms of overactive bladder (OAB) in animal models. nih.gov In a study using a retinyl acetate-induced rat model of detrusor overactivity, berbamine administration reversed the induced changes in cystometric parameters. nih.govnih.gov It successfully decreased bladder pressure, detrusor overactivity index, and the frequency of non-voiding contractions. nih.gov
The mechanism appears to be multifactorial, involving anti-inflammatory, anti-oxidant, and muscle-relaxant effects. nih.govnih.gov Berbamine treatment was found to reduce the levels of key OAB biomarkers in the urine, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). nih.gov Furthermore, it lowered the expression of oxidative stress markers like 3-nitrotyrosine and malondialdehyde in the bladder tissue. nih.govnih.gov These findings suggest that berbamine counteracts several pathophysiological mechanisms associated with OAB. nih.gov
Antifungal Activities
While berbamine hydrochloride alone does not exhibit significant antifungal activity, it has been shown to have a potent synergistic effect when combined with azole antifungal drugs against certain fungi. researchgate.netasm.org A study investigating its effects on Aspergillus fumigatus found that while berbamine by itself was ineffective, its combination with the azole drug posaconazole resulted in synergy against a vast majority (95.7%) of the tested strains. researchgate.netasm.org
The primary mechanism for this synergy is the inhibition of a cdr1B-mediated efflux pump. researchgate.net Efflux pumps are a common mechanism for antifungal resistance, as they actively remove the drug from the fungal cell. By inhibiting this pump, berbamine increases the intracellular concentration and sensitivity of A. fumigatus to posaconazole. researchgate.net This action is supported by findings of reduced exocytosis of Rhodamine 6G (a substrate of the pump) and a loss of synergy in fungal strains deficient in the cdr1B gene. researchgate.net The combination therapy also led to an increase in reactive oxygen species (ROS) accumulation and metabolic disruption within the fungus, which may further contribute to the synergistic antifungal effect. researchgate.netasm.org
In Vivo Studies Using Animal Models
Xenograft Models for Tumor Growth Suppression
This compound has been investigated in various animal xenograft models to evaluate its in vivo antitumor efficacy. In a study utilizing a non-small-cell lung cancer xenograft model, mice treated with berbamine demonstrated significantly smaller tumor volumes compared to the control group. uni-lj.si The treatment was also associated with a reduction in lung metastasis, and histopathological evaluation showed no significant changes in major organs like the lungs, livers, hearts, and kidneys. uni-lj.si Another study on lung cancer in nude mice found that berbamine effectively inhibited tumor growth in a dose-dependent manner and prolonged survival time. mdpi.com
In the context of breast cancer, the combination of berbamine with doxorubicin was tested in vivo, revealing a synergistic effect in suppressing tumor growth. researchgate.net For renal cell carcinoma, a xenograft model using 786-O cells in nude mice showed that berbamine significantly inhibited tumor growth. nih.gov The tumor volume and weight were markedly reduced in the berbamine-treated group, which also exhibited increased tumor tissue necrosis and inflammatory cell infiltration. nih.gov
Studies on liver cancer have also shown promising results. In a xenograft model of human hepatocellular carcinoma (HepG2 cells), berbamine treatment led to a significant reduction in tumor growth rates compared to saline-treated mice. nih.gov Furthermore, research indicates that berbamine can inhibit the growth of liver cancer-initiating cells. nih.gov In a melanoma model, nanoparticles loaded with berbamine effectively suppressed primary tumor growth and inhibited lung metastasis in mice. researchgate.net Pancreatic cancer xenograft models also revealed that berbamine could attenuate tumor growth. springermedizin.de
Table 1: Summary of this compound Effects in Xenograft Models
| Cancer Type | Animal Model | Key Findings | Citation |
|---|---|---|---|
| Non-Small-Cell Lung Cancer | Nude mice with A549 cell xenografts | Significantly inhibited tumor growth and metastasis. | uni-lj.simdpi.com |
| Breast Cancer | In vivo model | Showed synergistic tumor suppression when combined with Doxorubicin. | researchgate.net |
| Renal Cell Carcinoma | Nude mice with 786-O cell xenografts | Significantly inhibited tumor growth; induced tissue necrosis. | nih.gov |
| Hepatocellular Carcinoma | Nude mice with HepG2 cell xenografts | Significantly reduced tumor growth rates. | nih.gov |
| Melanoma | C57BL/6 mouse model with B16F10 cell xenografts | Suppressed primary tumor growth and inhibited lung metastasis. | researchgate.net |
| Pancreatic Cancer | Nude mice with PANC-1 cell xenografts | Attenuated the growth of xenograft tumors. | springermedizin.de |
Autoimmune Disease Models (e.g., Experimental Autoimmune Encephalomyelitis)
The immunomodulatory properties of berbamine have been evaluated in animal models of autoimmune diseases. In Experimental Autoimmune Encephalomyelitis (EAE), an established mouse model for multiple sclerosis, berbamine treatment has been shown to ameliorate the condition by reducing encephalitogenic T cell responses. nih.govresearchgate.net Studies indicate that berbamine exerts potent anti-inflammatory effects by selectively inhibiting the production and action of IFN-gamma in CD4(+) T cells. nih.govmdpi.com This effect is mediated through the downregulation of STAT4 expression. nih.govmdpi.com Furthermore, berbamine-treated antigen-presenting cells (APCs) showed reduced stimulatory function. nih.gov The therapeutic effect of berbamine in EAE was found to be directly dependent on its action on IFN-gamma. nih.govresearchgate.net
In a concanavalin A-induced model of autoimmune hepatitis in mice, pretreatment with this compound demonstrated a protective effect against acute liver injury. This was evidenced by reduced levels of liver enzymes, alanine transaminase (ALT) and aspartate transaminase (AST), indicating a decrease in liver cell necrosis. The protective mechanism is suggested to involve the inhibition of the NF-κB signaling pathway.
Table 2: this compound in Autoimmune Disease Models
| Disease Model | Animal | Key Findings | Citation |
|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | Ameliorated disease by reducing encephalitogenic T cell responses; selectively inhibited IFN-gamma production via STAT4 downregulation. | nih.govresearchgate.netmdpi.com |
| Concanavalin A-Induced Autoimmune Hepatitis | Mice | Protected against acute liver injury; reduced ALT and AST levels. |
Viral Infection Models
This compound has demonstrated antiviral activity in several in vivo and ex vivo models. In the context of SARS-CoV-2, the causative agent of COVID-19, this compound was shown to robustly prevent viral acquisition by human intestinal epithelial cells. It exhibited pan-antiviral activity against Omicron subvariants BA.2 and BA.5. The mechanism is linked to blocking host autophagy machinery, and it was also found to limit virus-induced damage to the intestinal barrier function. Other studies suggest its mechanism against SARS-CoV-2 involves blocking the S protein-mediated membrane fusion required for viral entry into host cells.
In a Syrian hamster model of Equine herpesvirus type 1 (EHV-1) infection, berbamine treatment was found to suppress the virus-induced damage to brain and lung tissues and reduce animal mortality. The in vitro component of the study suggested that berbamine inhibits EHV-1 by impeding viral attachment and internalization. While in vivo studies in pigs have not yet been conducted, in vitro research on African Swine Fever Virus (ASFV) has shown that berbamine hydrochloride effectively inhibits the virus in porcine alveolar macrophages, blocking the early stages of infection.
Table 3: Antiviral Activity of this compound in Animal and Ex Vivo Models
| Virus | Model | Key Findings | Citation |
|---|---|---|---|
| SARS-CoV-2 | Human ex vivo intestinal tissue | Prevented viral acquisition and limited damage to intestinal barrier; active against Omicron subvariants. | |
| Equine Herpesvirus Type 1 (EHV-1) | Syrian Hamster | Suppressed tissue damage in the brain and lungs; reduced mortality. | |
| African Swine Fever Virus (ASFV) | Porcine Alveolar Macrophages (In vitro) | Inhibited viral replication by blocking early stages of infection. |
Bone Loss Models
Berbamine has been shown to have a protective effect against bone loss in various animal models. In an ovariectomized (OVX) mouse model, which simulates postmenopausal osteoporosis, berbamine treatment for eight weeks significantly alleviated the extent of osteoporosis. Micro-computed tomography analysis of the distal femurs revealed that berbamine prevented bone loss by inhibiting the bone resorption function of osteoclasts without affecting osteogenesis. The mechanism appears to involve the suppression of the NF-κB signaling pathway, which is crucial for osteoclast differentiation and function.
In another study using senescence-accelerated mice (SAMP6) as a model for senile osteoporosis, oral administration of berberine for 22 weeks resulted in an increased bone mineral density (BMD) in both male and female mice. Additionally, in a model of methamphetamine-addicted rats, berberine hydrochloride was found to improve the quality of new bone formation and reduce the severity of inflammation in the mandibular bone after a withdrawal period.
Table 4: Effects of Berbamine on Bone Loss in Animal Models
| Model | Animal | Key Findings | Citation |
|---|---|---|---|
| Ovariectomy (OVX)-Induced Osteoporosis | Mice | Prevented bone loss by inhibiting osteoclast function and differentiation via the NF-κB pathway. | |
| Senile Osteoporosis | Senescence Accelerated Mice (SAMP6) | Increased bone mineral density (BMD) in both male and female mice. | |
| Methamphetamine-Induced Bone Defects | Rats | Improved new bone quality and reduced bone inflammation. |
Bladder Dysfunction Models
The therapeutic potential of berbamine has been explored in a rat model of overactive bladder (OAB) induced by retinyl acetate. In this model, berbamine administration was found to reverse the cystometric changes characteristic of bladder overactivity. It also reduced the levels of OAB-related biomarkers in the urine, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). Furthermore, berbamine decreased biomarkers in the urothelium and detrusor muscle and reduced markers of oxidative stress. These findings suggest a multifactorial mechanism for its beneficial effects on detrusor overactivity, encompassing anti-inflammatory, anti-oxidant, and muscle-relaxant properties.
Table 5: Berbamine in Bladder Dysfunction Animal Model
| Disease Model | Animal | Key Findings | Citation |
|---|---|---|---|
| Retinyl Acetate-Induced Overactive Bladder (OAB) | Rats | Reversed cystometric changes; reduced urinary biomarkers (NGF, BDNF) and oxidative stress markers. |
Neurodegenerative Disease Models (e.g., Alzheimer's Disease Models)
Berbamine hydrochloride (BBMH) has shown significant neuroprotective effects in multiple mouse models of Alzheimer's disease (AD). In a study involving double transgenic APP/PS1 mice, as well as aluminum-induced AD models, administration of BBMH for 40 days led to notable improvements. The Morris water maze experiment revealed that BBMH significantly enhanced the learning and memory abilities of the AD model mice.
Pathological investigations of the brain tissues showed that BBMH treatment significantly reduced the deposition of β-amyloid (Aβ) plaques in the brain. It also alleviated the lesions of pyramidal cells in the hippocampus and reduced the formation of neurofibrillary tangles. The underlying mechanism is suggested to be related to the regulation of calcium homeostasis, as berbamine, a Ca2+ channel antagonist, was found to inhibit the expression of calpain, a Ca2+-dependent proteolytic enzyme that is elevated in AD models.
Table 6: Effects of this compound in Alzheimer's Disease Models
| AD Model Type | Animal | Key Findings | Citation |
|---|---|---|---|
| APP/PS1 Transgenic Mice | Mice | Improved learning and memory; reduced Aβ deposition and neurofibrillary tangles; alleviated pyramidal cell lesions. | |
| d-galactose and aluminum trichloride induced | Mice | Improved learning and memory; reduced Aβ deposition; alleviated pyramidal cell lesions. | |
| Stereotactic brain injection of aluminum trichloride | Mice | Improved learning and memory; alleviated pyramidal cell lesions. |
Ototoxicity Models
Preclinical research has explored the potential of this compound to mitigate damage to the inner ear caused by ototoxic substances. Studies have primarily utilized in vitro, ex vivo, and in vivo models to investigate its protective effects against drug-induced hearing loss, particularly from agents like cisplatin and aminoglycoside antibiotics.
Protection Against Cisplatin-Induced Ototoxicity
Cisplatin, a potent chemotherapeutic agent, is known for its ototoxic side effects, which result from oxidative stress in the cochlea. nih.govresearchgate.net Research using ex vivo organ of Corti explants from postnatal mice has demonstrated that Berbamine chloride can act as an antioxidant, offering protection against cisplatin-induced damage. nih.gov In these models, pretreatment with Berbamine chloride was observed to reduce the aberrant bundling of stereocilia in hair cells exposed to cisplatin. researchgate.net The protective mechanism appears to be linked to the reduction of mitochondrial stress. nih.gov Berbamine chloride was found to decrease the generation of reactive oxygen species (ROS) within the mitochondria, preserve the mitochondrial membrane potential, and reduce DNA fragmentation in hair cells. nih.govresearchgate.net By mitigating these apoptotic signals induced by cisplatin, Berbamine chloride promotes the survival of cochlear hair cells. nih.govresearchgate.net
A related compound, Berberrubine, has also shown protective effects against cisplatin-induced ototoxicity in cell lines (HEI-OC1), cochlear explants, and in animal models. nih.gov Its mechanism involves enhancing folate biosynthesis, which in turn decreases intracellular ROS levels and inhibits apoptosis. nih.gov
Protection Against Aminoglycoside-Induced Ototoxicity
Aminoglycosides are a class of antibiotics that can cause significant ototoxicity, leading to permanent hearing loss. nih.govnih.gov Berbamine and its analogs have been investigated as potential otoprotectants in this context. Studies using ex vivo organotypic cultures of mouse cochlea have shown that Berbamine chloride significantly prevents hair cell loss and stereocilia degeneration induced by aminoglycosides such as amikacin, kanamycin, and gentamicin. nih.govbohrium.comresearchgate.net The underlying protective mechanism involves inhibiting the excessive accumulation of mitochondrial ROS, which prevents the subsequent loss of mitochondrial membrane potential. nih.govbohrium.comresearchgate.net Consequently, Berbamine chloride was shown to inhibit DNA fragmentation and the activation of caspase-3, key markers of apoptosis. nih.govbohrium.comresearchgate.net
In addition to mammalian models, the zebrafish lateral line has served as a valuable in vivo model for screening otoprotective compounds. nih.gov Research has identified the plant alkaloid berbamine as a strong protectant of zebrafish lateral line hair cells from aminoglycoside-induced damage. nih.gov Studies have demonstrated that berbamine and several of its synthetic analogs robustly protect these hair cells from damage by neomycin and gentamicin. nih.govnih.gov The primary mechanism of protection in this model is believed to be the blockade of the mechanotransduction (MET) channels located on the hair cells. nih.govnih.govfrontiersin.org By blocking these channels, berbamine reduces the entry of aminoglycoside antibiotics into the cells, thereby preventing their toxic effects. nih.govfrontiersin.org While most berbamine analogs appear to confer protection by blocking this uptake, some may also act via uptake-independent, intracellular mechanisms. nih.govwsu.edu
Further studies on mouse cochlear cultures confirmed that berbamine protects outer hair cells from gentamicin toxicity. nih.govfrontiersin.org Electrophysiological recordings revealed that berbamine acts as a permeant open-channel blocker of the MET channel in these mammalian hair cells. nih.govfrontiersin.orgresearchgate.net
The following table summarizes the key findings from preclinical investigations into the otoprotective effects of this compound.
Table 1: Summary of Preclinical Studies on this compound in Ototoxicity Models
| Ototoxic Agent | Model System | Key Findings | Proposed Mechanism of Action |
|---|---|---|---|
| Cisplatin | Ex vivo murine cochlear explants | Protected hair cells from damage; reduced aberrant stereocilia bundles. nih.govresearchgate.net | Antioxidant effect; decreased mitochondrial ROS generation and preserved mitochondrial membrane potential, leading to reduced apoptosis. nih.govresearchgate.net |
| Aminoglycosides (Amikacin, Kanamycin, Gentamicin) | Ex vivo mouse cochlear organotypic culture | Significantly prevented hair cell loss and stereocilia degeneration. nih.govbohrium.comresearchgate.net | Inhibited excessive accumulation of mitochondrial ROS, preserved mitochondrial membrane potential, and inhibited apoptosis (DNA fragmentation and caspase-3 activation). nih.govbohrium.comresearchgate.net |
| Aminoglycosides (Neomycin, Gentamicin) | In vivo zebrafish lateral line | Robustly protected lateral line hair cells from ototoxic damage. nih.govnih.gov | Blockade of the mechanotransduction (MET) channel, reducing aminoglycoside entry into hair cells. nih.govnih.govfrontiersin.org |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Amikacin |
| Berbamine |
| This compound |
| Berberine chloride |
| Berberrubine |
| Cisplatin |
| Gentamicin |
| Kanamycin |
Synthetic Chemistry and Analog Development of Berbamine Dihydrochloride
Semisynthetic Approaches for Novel Derivatives
The structural modification of the berbamine (B205283) scaffold is a key strategy for creating new derivatives with improved pharmacological profiles. researchgate.net Semisynthetic methods are preferred over total synthesis due to the complexity of the natural product's structure. nih.gov These approaches typically focus on modifying existing functional groups on the berbamine molecule.
Common synthetic strategies include:
Modification of the Phenolic Hydroxyl Group: The single phenolic hydroxyl group is a primary target for modification. Standard Williamson etherification conditions, involving a base like sodium hydride followed by an alkyl halide, have been used to synthesize various alkylated berbamine analogs. nih.gov Another common method is Steglich esterification, where berbamine is reacted with a carboxylic acid in the presence of coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to produce ester derivatives. nih.govgoogle.com These reactions allow for the introduction of diverse lipophilic groups. nih.gov
Ortho-Aminoalkylation: An aza-Friedel–Crafts reaction has been employed for the ortho-aminoalkylation of berbamine's phenolic motif. rsc.org This method enables the synthesis of derivatives like the natural product bersavine and other analogs by modifying the aromatic ring itself, complementing the more common modifications at the phenolic oxygen. rsc.org
Substitution at the 5-position: Modifications have also been introduced at the 5-position of the berbamine structure, which, when combined with substitutions at the hydroxyl group, have been shown to enhance cytotoxic activity. nih.gov
Amide Derivatives: Berbamine amide derivatives can be prepared by first creating a berbamine amine derivative, which is then reacted with a desired acid or acid chloride to form the amide linkage. google.com
These semisynthetic approaches have successfully generated libraries of novel berbamine derivatives, enabling extensive investigation into their biological activities. nih.gov
Structure-Activity Relationship (SAR) Studies of Berbamine Dihydrochloride (B599025) Analogs
Structure-activity relationship (SAR) studies are crucial for converting the data from synthesized analogs into a coherent understanding of how specific structural features influence biological activity. drugdesign.org For berbamine and its derivatives, SAR studies have provided valuable insights, guiding the design of more effective compounds.
Key findings from SAR studies include:
Phenolic Group Modification: Functionalizing the phenolic group is a critical aspect of analog development. nih.gov Both alkylation and acylation at this position, particularly with lipophilic groups, appear to improve the protective effects of the analogs against certain types of cellular damage compared to the parent berbamine. nih.gov The presence of an aryl group in these modifications was also found to be important for robust activity. nih.gov
Substitution Position: The position of substitution on the berbamine core is critical. Modifications at the C-12 position of the related compound berberine (B55584) have been explored, showing that introducing N,N-di-n-alkylamino groups can significantly increase activity. mdpi.com A clear relationship was observed where activity increased with the elongation of the n-alkyl carbon chain up to a certain point (6-8 carbons), after which it decreased. mdpi.com
Molecular Docking and Target Interaction: Molecular docking analyses have been used to rationalize the SAR of novel bisbenzylisoquinoline alkaloid analogs. For instance, these models help to explain the relationship between the chemical structure of the analogs and their ability to inhibit specific biological targets, such as the CaMKIIγ protein. rsc.org
These SAR studies provide a rational basis for the design of future analogs, aiming to optimize interactions with biological targets and improve therapeutic potential. rsc.orgnih.gov
Development of Analogs with Enhanced Potency or Specificity
A primary goal of developing berbamine analogs is to enhance their potency and specificity beyond that of the parent compound. nih.gov These efforts have led to the identification of several derivatives with significantly improved biological activity in various research models. nih.gov
For example, a series of new berbamine derivatives were synthesized and evaluated for their cytotoxic activity against human T-cell lymphoma (H9) and multiple myeloma (RPMI8226) cell lines. nih.gov The results demonstrated that modifications, particularly simultaneous substitution at the hydroxyl and 5-positions, led to enhanced cytotoxicity. nih.gov
| Compound | Target Cell Line | IC50 Value (μM) | Fold Increase in Potency vs. Berbamine |
| Berbamine | H9 | 4.0 | - |
| Berbamine | RPMI8226 | 6.19 | - |
| Compound 2a | RPMI8226 | 0.30 | ~20.6x |
| Compound 4b | H9 | 0.36 | ~11.1x |
In another study, 13 synthetic berbamine derivatives (BBMDs) were evaluated for their antitumor activities. The most potent in this series, a compound designated BBMD3, exhibited more than a 6-fold increase in biological activity compared to natural berbamine. nih.gov This enhanced potency was linked to its ability to directly inhibit the Jak2/Stat3 signaling pathway, a key target in some cancers. nih.govresearchgate.net The development of such analogs represents a promising avenue for creating new therapeutic leads. researchgate.net
Formulation and Nanotechnology-based Delivery Systems for Research
Despite the promising activity of berbamine and its analogs, their utility in research and potential clinical application can be limited by poor solubility and low bioavailability. nih.govnih.gov To address these challenges, nanotechnology-based delivery systems have been explored as a means to enhance the compound's physicochemical properties and improve its delivery to target sites. nih.gov
While much of the nano-formulation research has been conducted on the related alkaloid berberine, the principles are applicable to berbamine dihydrochloride. These advanced delivery systems are designed to improve solubility, protect the compound from degradation, and facilitate its transport across biological membranes. nih.govjapsonline.com
Examples of nanotechnology platforms used for research include:
Polymeric Nanoparticles: Biodegradable and biocompatible polymers, such as chitosan (B1678972) and alginate, have been used to encapsulate alkaloids. dntb.gov.ua These nanoparticle systems can be formulated by methods like ionic gelation. For instance, a chitosan-alginate nanoparticle system loaded with berberine was optimized to a size of approximately 202 nm with a high entrapment efficiency of nearly 86%. dntb.gov.ua Such formulations can improve intestinal absorption. dntb.gov.ua
Magnetic Nanoparticles: Iron oxide nanoparticles are considered ideal candidates for site-specific drug delivery due to their biocompatibility and magnetic properties, which allow for targeting under the influence of an external magnetic field. nih.gov
Chitosan-Based Nanoparticles: These have been shown to improve the bioavailability of berberine hydrochloride and can be used to target tumor cells. nih.gov
These formulation strategies represent a critical area of research aimed at overcoming the inherent pharmacokinetic challenges of natural alkaloids like berbamine, thereby enabling more effective and reliable studies of their biological activities. nih.govjapsonline.com
Research Methodologies and Techniques Employed in Berbamine Dihydrochloride Studies
In Vivo Experimental Procedures
In vivo studies are crucial for evaluating the therapeutic potential of Berbamine (B205283) dihydrochloride (B599025) in a whole-organism context. These experiments involve the use of animal models to investigate the compound's efficacy and mechanism of action in a complex biological system.
Xenograft Model Establishment and Tumor Growth Monitoring
Xenograft models are a fundamental tool in cancer research to assess the anti-tumor effects of compounds in vivo. These models involve the transplantation of human tumor cells into immunocompromised mice.
The establishment of xenograft models in Berbamine dihydrochloride studies typically involves the subcutaneous injection of cancer cells into host animals, such as nude or NOD/SCID mice. For instance, non-small-cell lung cancer models have been established using A549 cells, while liver cancer models have utilized Huh7 and SK-Hep-1 cells. nih.govnih.gov Melanoma models have also been developed using B16 cells. mdpi.com
Once tumors reach a palpable size, typically around 150 mm³, treatment with this compound is initiated. nih.gov Tumor growth is then meticulously monitored over time. Standard methods for monitoring include:
Tumor Volume Measurement: Calipers are used to measure the length and width of the tumor, and the volume is calculated using a standard formula.
Tumor Weight Measurement: At the end of the study, mice are euthanized, and the tumors are excised and weighed. nih.govnih.gov
Studies have consistently demonstrated the inhibitory effect of this compound on tumor growth. In a xenograft model of non-small-cell lung cancer, mice treated with this compound showed a significantly smaller tumor volume compared to the control group. nih.gov Similarly, oral administration of this compound greatly suppressed the growth of Huh7 liver cancer xenografts, leading to a substantial reduction in tumor weight. nih.govbiocrick.com
| Cancer Cell Line | Animal Model | Key Findings | Reference |
|---|---|---|---|
| A549 (Non-small-cell lung cancer) | Nude mice | Significantly smaller tumor volume in treated mice. | nih.gov |
| Huh7 (Liver cancer) | NOD/SCID mice | 70% reduction in tumor weight with oral treatment. | nih.gov |
| SK-Hep-1 (Liver cancer) | NOD/SCID mice | Less sensitive to treatment compared to Huh7. | nih.gov |
| B16 (Melanoma) | C57BL/6 mice | Inhibited tumor growth. | mdpi.com |
Histopathological Examinations
Histopathological examinations are performed to observe microscopic changes in tissues following treatment with this compound. This involves fixing tissues in solutions like 4% paraformaldehyde, embedding them in paraffin, sectioning them into thin slices, and staining them for microscopic analysis. mdpi.com
In cancer studies, histopathological evaluations of major organs such as the lungs, liver, heart, and kidneys have been conducted to assess potential toxicity. In a study involving a lung cancer xenograft model, no significant changes were observed in these organs between the Berbamine-treated and control groups, suggesting a degree of safety at the tested therapeutic doses. nih.gov
In the context of neurological models, specifically for Alzheimer's disease, histopathological techniques are employed to study brain tissue. Methods like hematoxylin-eosin (H&E) staining and silver staining are used. nih.gov Research has shown that Berbamine hydrochloride can significantly alleviate lesions of pyramidal cells in the hippocampal tissue of Alzheimer's model mice. nih.gov Furthermore, it has been observed to reduce the formation of neurofibrillary tangles, a hallmark of the disease. nih.gov Immunohistochemical staining has also revealed a significant reduction in the deposition of amyloid-beta (Aβ) plaques in the brain tissues of treated mice. nih.gov
Behavioral and Cognitive Assessments in Neurological Models
To evaluate the effects of this compound on cognitive function, particularly in neurological disease models, a variety of behavioral tests are utilized. These assessments are critical for understanding the compound's potential to ameliorate cognitive deficits.
One of the key behavioral tests employed is the Morris water maze. This test is widely used to assess spatial learning and memory in rodents. In studies involving Alzheimer's disease model mice, the Morris water maze experiment has been used to demonstrate that Berbamine hydrochloride can significantly improve the learning and memory abilities of the animals. nih.gov The test typically involves training mice to find a hidden platform in a pool of water, with subsequent trials measuring their ability to remember the platform's location.
Other behavioral tests that are commonly used to assess various aspects of cognitive and motor function in animal models include the Y-maze forced alternation task, novel object recognition test, and the radial arm water maze. plos.org
Biomarker Analysis in Biological Samples
Biomarker analysis in biological samples is a quantitative approach to understand the molecular mechanisms underlying the effects of this compound. This often involves techniques like Western blotting to measure the expression levels of specific proteins.
In neurological studies, particularly in Alzheimer's disease models, Western blot analysis of brain tissue has been used to investigate the effect of Berbamine hydrochloride on key proteins. For instance, it has been shown to inhibit the expression of calpain, a Ca2+-dependent proteolytic enzyme, and increase the expression of Selenoprotein K (SelK). nih.gov
In cancer research, biomarker analysis is crucial for elucidating the pathways through which this compound exerts its anti-tumor effects. Western blot assays have been used to show that the compound can up-regulate the expression of apoptosis-related proteins such as p53, caspase-3, and caspase-9 in tumor tissues from colorectal cancer xenografts. nih.gov
Computational and Structural Biology Approaches
Computational methods play an increasingly important role in drug discovery and development by providing insights into the molecular interactions between a compound and its biological targets.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand the binding mechanism of small molecules like this compound to protein targets at an atomic level.
Molecular docking simulations have been employed to investigate the interaction of berbamine and its analogues with various proteins. For example, these simulations have suggested that FtsZ, a protein involved in bacterial cell division, is a possible target for berbamine analogues. mdpi.com In cancer research, molecular docking has been used to explore the binding of berbamine to the Epidermal Growth Factor Receptor (EGFR), revealing interactions with key amino acid residues in the binding pocket. mdpi.com
Furthermore, in the context of infectious diseases, molecular docking has indicated that Berbamine hydrochloride can directly bind to the post-fusion core of the SARS-CoV-2 S2 subunit, which is critical for viral entry into host cells. nih.gov These computational predictions provide a structural basis for the observed biological activities and can guide the design of more potent derivatives.
| Protein Target | Disease Context | Key Finding | Reference |
|---|---|---|---|
| FtsZ | Bacterial Infection | Suggested as a possible target for berbamine analogues. | mdpi.com |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | Predicted to interact with key residues in the binding pocket. | mdpi.com |
| SARS-CoV-2 S2 Subunit | COVID-19 | Predicted to bind to the post-fusion core, inhibiting viral entry. | nih.gov |
Virtual Screening Techniques
Virtual screening has emerged as a powerful tool in the preliminary stages of drug discovery to identify potential molecular targets for Berbamine. This computational approach involves the screening of large libraries of small molecules against a protein target to predict binding affinity and mode. In the context of Berbamine, virtual screening has been employed to explore its potential as an inhibitor for various therapeutic targets.
For instance, in the search for potential antiviral agents against SARS-CoV-2, the main protease (Mpro) has been a key target. Molecular docking, a prominent virtual screening technique, was utilized to assess the binding affinity of Berbamine to the active site of Mpro. These in silico studies suggested that Berbamine exhibits a favorable binding energy, indicating its potential as an inhibitor of this critical viral enzyme.
Similarly, virtual screening has been applied to investigate the anticancer potential of Berbamine. By docking Berbamine against various protein targets known to be involved in cancer progression, researchers have been able to identify potential mechanisms of action. This approach allows for the rapid and cost-effective initial assessment of a compound's therapeutic potential before embarking on more resource-intensive experimental studies.
The general workflow for virtual screening in the context of Berbamine research typically involves the following steps:
| Step | Description |
| 1. Target Identification and Preparation | The three-dimensional structure of the protein of interest is obtained from databases such as the Protein Data Bank (PDB). The structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site. |
| 2. Ligand Preparation | The 2D or 3D structure of Berbamine is prepared, which includes generating different conformations and assigning appropriate chemical properties. |
| 3. Molecular Docking | A docking algorithm is used to predict the preferred orientation and conformation of Berbamine when bound to the target protein. This process generates a series of possible binding poses. |
| 4. Scoring and Ranking | A scoring function is applied to estimate the binding affinity for each pose. The poses are then ranked based on their scores, with lower binding energies generally indicating a more favorable interaction. |
| 5. Hit Selection and Experimental Validation | The top-ranked compounds, or "hits," are selected for further experimental validation to confirm their biological activity. |
Molecular Dynamics Simulations
To further refine the insights gained from virtual screening, molecular dynamics (MD) simulations are often employed. This computational method simulates the physical movements of atoms and molecules over time, providing a detailed view of the dynamic interactions between a ligand and its target protein.
In the study of Berbamine, MD simulations have been instrumental in assessing the stability of the Berbamine-protein complex. Following molecular docking, the most promising binding poses of Berbamine with its target protein are subjected to MD simulations. These simulations can reveal whether the initial docked conformation is stable over a period of nanoseconds, providing a more accurate picture of the binding event.
Key parameters analyzed in MD simulations of Berbamine-protein complexes include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.
Hydrogen Bond Analysis: To determine the number and duration of hydrogen bonds formed between Berbamine and the protein, which are critical for binding affinity.
Binding Free Energy Calculations: To provide a more accurate estimation of the binding affinity.
Protein Crystal Structure Elucidation
The determination of the three-dimensional structure of a protein in complex with a ligand at atomic resolution is a cornerstone of structure-based drug design. X-ray crystallography and, more recently, microcrystal electron diffraction (MicroED) are powerful techniques for this purpose.
In a notable study relevant to this compound, MicroED was utilized to analyze what was believed to be crystals of this compound. However, the high-resolution structural data obtained revealed that the sample was, in fact, two polymorphic crystal structures of oxyacanthine dihydrochloride monohydrate. This finding underscores the critical importance of rigorous structural elucidation in chemical and pharmaceutical research, as it can prevent the misidentification of compounds and ensure the accuracy of subsequent biological and pharmacological studies. While a crystal structure of a Berbamine-protein complex has not been explicitly reported in the reviewed literature, the techniques for its elucidation would be similar to those used for other small molecule-protein complexes.
The process of protein crystal structure elucidation typically involves:
| Stage | Description |
| 1. Crystallization | Growing well-ordered crystals of the protein or the protein-ligand complex. This is often a challenging and time-consuming step. |
| 2. Data Collection | Exposing the crystal to a beam of X-rays or electrons and recording the resulting diffraction pattern. |
| 3. Structure Solution | Using the diffraction data to determine the electron density map of the molecule. |
| 4. Model Building and Refinement | Building an atomic model of the protein and ligand into the electron density map and refining it to best fit the experimental data. |
Bioanalytical and Pharmacokinetic Techniques
To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, various bioanalytical and pharmacokinetic techniques are employed. These methods are essential for evaluating the compound's potential as a therapeutic agent.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of bioanalytical chemistry, widely used for the separation, identification, and quantification of chemical compounds. While specific HPLC methods for this compound are not extensively detailed in the available literature, the methodology for the closely related and often co-occurring alkaloid, berberine (B55584), provides a relevant framework.
A typical reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of such alkaloids would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like phosphoric acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Detection is commonly performed using a UV-Vis detector at a wavelength where the compound exhibits maximum absorbance.
The development and validation of an HPLC method for this compound would include the following parameters:
Specificity: Ensuring that the peak for Berbamine is well-resolved from other components in the sample matrix.
Linearity: Establishing a linear relationship between the peak area and the concentration of the analyte over a defined range.
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
Spectrophotometric and Fluorometric Assays
Spectrophotometric and fluorometric assays are fundamental techniques used in various stages of drug discovery and development, including the assessment of a compound's biological activity and its quantification.
Spectrophotometry , which measures the absorption of light by a chemical substance, can be utilized for the quantitative analysis of Berbamine. Based on the UV-Vis absorption spectra of the related compound berberine, it is expected that Berbamine would also exhibit characteristic absorption maxima in the UV-Vis region, which can be used for its quantification. Furthermore, spectrophotometric assays, such as the CCK-8 assay, have been used to determine cell viability in the presence of Berbamine, providing insights into its cytotoxic effects on cancer cells.
Fluorometry , which measures the fluorescence emission of a compound, offers higher sensitivity and specificity compared to spectrophotometry. While specific fluorometric assays for the direct quantification of Berbamine are not widely reported, the fluorescent properties of the related berberine suggest that Berbamine may also possess intrinsic fluorescence that could be exploited for analytical purposes. Additionally, fluorescence-based assays are commonly used in high-throughput screening campaigns to identify inhibitors of specific enzymes or protein-protein interactions, a context in which Berbamine has been investigated.
In Situ Single-Pass Intestinal Perfusion Models
To investigate the intestinal absorption and permeability of drugs, the in situ single-pass intestinal perfusion (SPIP) model in rats is a widely accepted and valuable technique. This model maintains an intact blood supply and innervation to the intestinal segment being studied, providing a more physiologically relevant environment compared to in vitro models.
A study investigating the effect of Berbamine hydrochloride on the intestinal absorption of berberine hydrochloride utilized the SPIP model. In this experimental setup, a specific segment of the rat intestine (e.g., duodenum, jejunum, or ileum) is cannulated at both ends. A solution containing the drug of interest is then perfused through the segment at a constant flow rate. Samples of the perfusate are collected from the outlet at different time points and analyzed by HPLC to determine the change in drug concentration.
From the data obtained, several key absorption parameters can be calculated:
| Parameter | Description |
| Absorption Rate Constant (Ka) | Represents the rate at which the drug is absorbed from the intestinal lumen. |
| Effective Permeability Coefficient (Peff) | A measure of the drug's ability to cross the intestinal wall. |
| Net Water Flux | The movement of water into or out of the intestinal lumen, which can affect the drug concentration and is corrected for in the calculations. |
The results from such studies provide crucial information on the absorption characteristics of a drug, including the primary site of absorption and the potential for drug-drug interactions at the level of intestinal absorption.
Genetic Manipulation Techniques
In the study of this compound, genetic manipulation techniques are pivotal for elucidating the molecular pathways through which the compound exerts its effects. These methods allow researchers to modulate the expression of specific genes, thereby establishing causal relationships between these genes and the cellular responses to this compound treatment. Techniques such as RNA interference and gene overexpression or knockdown are instrumental in identifying and validating the molecular targets of the compound.
Small Interfering RNA (siRNA) Gene Silencing
Small interfering RNA (siRNA) is a powerful tool for inducing short-term silencing of specific genes. It operates through the RNA interference (RNAi) pathway, where a synthetic double-stranded RNA molecule corresponding to a target gene's sequence is introduced into a cell, leading to the degradation of the target messenger RNA (mRNA) and a subsequent reduction in protein expression. bachem.com This technique has been employed in this compound research to investigate the functional role of specific genes in its mechanism of action.
A notable application of siRNA in this compound studies involves the investigation of its effects on renal cell carcinoma (RCC). Research has shown that this compound can inhibit the proliferation, migration, and invasion of RCC cells. nih.gov Mechanistic studies revealed that the compound significantly increased the mRNA and protein expression of the fat mass and obesity-associated gene (FTO). nih.gov To confirm that FTO was the mediator of this compound's anti-cancer effects, researchers utilized siRNA to specifically silence the FTO gene in RCC cells. The results demonstrated that the knockdown of FTO reversed the inhibitory effects of this compound on the growth and invasion of these cancer cells, thereby confirming that the compound's anti-tumor activity in this context is dependent on its ability to upregulate FTO expression. nih.gov
| Cell Line | Target Gene | Experimental Outcome of siRNA Silencing | Conclusion from Study |
|---|---|---|---|
| 786-O and OSRC-2 (Renal Cell Carcinoma) | FTO (Fat mass and obesity-associated gene) | Reversed the inhibitory effect of this compound on cell growth and invasion. nih.gov | This compound's anti-tumor effect in RCC is mediated through the upregulation of FTO. nih.gov |
Gene Overexpression and Knockdown Strategies
Beyond transient silencing with siRNA, more stable genetic modifications like gene overexpression and long-term knockdown (often using short hairpin RNA, or shRNA) are crucial for understanding the mechanisms of drug action. Overexpression involves introducing a gene's coding sequence into cells to produce higher-than-normal levels of the corresponding protein. Conversely, knockdown strategies aim to reduce a gene's expression over a more extended period than is typically achieved with siRNA.
In the context of this compound research, these strategies have been used to validate therapeutic targets in various cancers. For instance, in liver cancer studies, it was reported that this compound potently suppressed cancer cell proliferation by targeting Ca²⁺/calmodulin-dependent protein kinase II (CAMKII). nih.govmiami.edu This was further investigated using genetic manipulation techniques. Short hairpin RNA (shRNA)-mediated knockdown of CAMKII mirrored the anti-proliferative effects of this compound. nih.govmiami.edu In contrast, the overexpression of CAMKII not only promoted cancer cell proliferation but also conferred resistance to this compound treatment. nih.govmiami.edu These findings collectively support CAMKII as a direct target of the compound in liver cancer.
Similarly, in bladder cancer research, the NF-κB signaling pathway was identified as a key player in the anti-tumor effects of this compound. Treatment with the compound was shown to decrease the expression of key proteins in this pathway, such as P65. To solidify this link, researchers overexpressed P65 in bladder cancer cells. This genetic modification was found to abrogate the inhibitory effects of this compound on the proliferative and metastatic potential of the cancer cells, indicating that the compound's efficacy is mediated, at least in part, through the inhibition of the NF-κB pathway. researchgate.net
| Cancer Type | Target Gene | Genetic Manipulation | Experimental Finding | Reference |
|---|---|---|---|---|
| Liver Cancer | CAMKII (Ca²⁺/calmodulin-dependent protein kinase II) | shRNA-mediated knockdown | Recapitulated the anti-proliferative effects of this compound. | nih.govmiami.edu |
| Liver Cancer | CAMKII (Ca²⁺/calmodulin-dependent protein kinase II) | Overexpression | Promoted cancer cell proliferation and increased resistance to this compound. | nih.govmiami.edu |
| Bladder Cancer | P65 (a subunit of NF-κB) | Overexpression | Abrogated the inhibitory effects of this compound on cell proliferation and metastasis. | researchgate.net |
Broader Academic Research Applications and Future Directions for Berbamine Dihydrochloride
Potential in Combinatorial Therapeutic Research Strategies
The efficacy of berbamine (B205283) dihydrochloride (B599025) may be enhanced when used in combination with other therapeutic agents, a strategy that is particularly promising for overcoming drug resistance.
Research has demonstrated a synergistic effect when berbamine hydrochloride (BBM) is combined with azole antifungals to combat Aspergillus fumigatus. asm.org While BBM alone shows no significant antifungal activity, its combination with posaconazole (POS) exhibited synergy against 95.7% of the 66 strains tested. asm.org A synergistic effect was also noted with itraconazole (ITC) in 4.3% of strains. asm.org This suggests that berbamine dihydrochloride can enhance the sensitivity of fungi to existing treatments. asm.org The potential for combination therapy is a valuable alternative to monotherapy, as it may increase the effectiveness of current drugs and reduce the probability of developing resistance. asm.org
| Combination | Synergy Observed | Notes |
|---|---|---|
| BBM + Posaconazole (POS) | Synergy against 66 strains (95.7%) | Effectively enhances azole sensitivity. asm.org |
| BBM + Itraconazole (ITC) | Synergy against 3 strains (4.3%) | Observed in a smaller subset of strains. asm.org |
| BBM + Voriconazole (VOR) | No synergy observed | This combination was not found to be effective. asm.org |
Investigation of Antimicrobial Activities Beyond Antiviral Effects
Beyond its recognized antiviral properties, research is exploring the broader antimicrobial applications of this compound, particularly in the context of antifungal activity.
Studies investigating invasive fungal infections, which are increasingly challenged by azole resistance, have identified a significant role for berbamine hydrochloride. asm.org It has been shown to enhance the sensitivity of Aspergillus fumigatus to azoles primarily by inhibiting the activity of the cdr1B-mediated efflux pump. asm.org This mechanism is supported by findings of reduced Rhodamine 6G exocytosis and a loss of synergy in strains deficient in cdr1B. asm.org The combination of berbamine hydrochloride and posaconazole also leads to an increase in reactive oxygen species (ROS) levels and disrupts metabolism, which may further contribute to the synergistic antifungal effect. asm.org Targeting efflux pumps with this compound represents a novel strategy to combat azole resistance in fungal pathogens. asm.org
Exploration in Diverse Neurodegenerative Pathologies
This compound has demonstrated potential as a therapeutic agent for neurodegenerative diseases, with significant research focused on its effects in Alzheimer's disease models. nih.gov As a bisbenzylisoquinoline alkaloid, it is part of a class of compounds known for neuroprotective and anti-inflammatory effects, often acting as calcium antagonists. nih.gov
In preclinical studies using three different mouse models of Alzheimer's disease, administration of berbamine hydrochloride (BBMH) at a dosage of 280 mg/kg/d for 40 days yielded significant improvements in learning and memory. nih.gov Pathological analysis of brain tissues revealed that BBMH treatment led to a notable reduction in key markers of Alzheimer's disease. nih.gov
Key Research Findings in Alzheimer's Disease Models:
Aβ Deposition: Immunohistochemical staining showed that BBMH significantly reduced the deposition of β-amyloid (Aβ) plaques in the brain tissues of treated mice. nih.gov
Neuronal Lesions: Hematoxylin-eosin staining indicated that the compound could significantly alleviate the lesions of pyramidal cells (neurons) within the hippocampal tissue. nih.gov
Neurofibrillary Tangles: Silver staining demonstrated a significant reduction in the formation of neurofibrillary tangles in the hippocampus. nih.gov
Mechanistically, it is suggested that BBMH exerts its anti-Alzheimer's effects through multiple targets. nih.gov It has been shown to inhibit the expression of calpain, a Ca²⁺-dependent proteolytic enzyme, and increase the expression of Selenoprotein K (SelK), which may enhance the clearance of Aβ and Tau protein by microglial cells and macrophages. nih.gov
| Pathological Feature | Effect of BBMH Treatment | Method of Observation |
|---|---|---|
| β-amyloid (Aβ) Deposition | Significantly Reduced | Immunohistochemical Staining nih.gov |
| Pyramidal Cell Lesions | Significantly Alleviated | Hematoxylin-Eosin Staining nih.gov |
| Neurofibrillary Tangles | Significantly Reduced | Silver Staining nih.gov |
Expanded Research in Autoimmune and Chronic Inflammatory Conditions
The anti-inflammatory and immunomodulatory properties of berbamine are a significant area of research, with studies indicating its potential for treating autoimmune and chronic inflammatory diseases. asm.orgnih.gov The compound has been shown to exert protective effects in a mouse model of immune-mediated liver injury induced by Concanavalin A (ConA), which is used to simulate T-cell-mediated hepatitis. nih.gov
In this model, berbamine administration significantly attenuated liver injury. nih.gov This was evidenced by a marked reduction in serum levels of the liver enzymes alanine transaminase (ALT) and aspartate transaminase (AST). nih.gov Furthermore, berbamine treatment led to a significant decrease in the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). nih.gov The underlying mechanism for these protective effects appears to be linked to the inhibition of the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses. nih.govpatsnap.com These findings highlight berbamine's potential as a therapeutic agent for hepatitis and other autoimmune conditions. nih.gov
Role in Host-Directed Antiviral Therapies
This compound is being investigated as a host-directed antiviral therapeutic, an approach that offers distinct advantages over traditional direct-acting antivirals. nih.gov Host-directed therapies (HDTs) function by targeting host cell mechanisms that viruses hijack for their replication, which can enhance cell-mediated resistance and reduce the likelihood of the virus developing drug resistance. nih.govumn.edufrontiersin.org This strategy is often broad-spectrum, as different viruses may rely on the same host pathways. frontiersin.org
Research on SARS-CoV-2 has shown that this compound acts as a potent host-directed antiviral. nih.gov It robustly prevents the virus from infecting human intestinal epithelial cells by blocking autophagy through a BNIP3-dependent mechanism. nih.gov Notably, it demonstrated pan-antiviral activity at nanomolar potency against Omicron subvariants BA.2 and BA.5. nih.gov By modulating host autophagy, berbamine not only thwarts viral infection but also limits virus-induced damage to the intestinal barrier. nih.gov This underscores the therapeutic potential of targeting host autophagy to combat current and future SARS-CoV-2 variants and to mitigate the gastrointestinal symptoms associated with COVID-19. nih.gov
Applications in Otology and Hearing Loss Research
Berbamine has emerged as a promising otoprotective agent in research focused on preventing hearing loss, particularly that induced by aminoglycoside antibiotics. frontiersin.org These antibiotics are known to cause permanent hearing loss by damaging the sensory hair cells of the inner ear after entering them through mechano-electrical transducer (MET) channels. frontiersin.org
Studies have shown that berbamine can protect these delicate hair cells from aminoglycoside-induced toxicity. frontiersin.org
In zebrafish lateral-line hair cells, berbamine at concentrations of ≥1.55 μM provided protection against neomycin, and at ≥12.5 μM, it protected against gentamicin. frontiersin.org
In mouse cochlear cultures, 20 μM of berbamine protected outer hair cells (OHCs) from longer-term exposure to gentamicin. frontiersin.org
The protective mechanism of berbamine involves acting as a permeant open-channel blocker of the MET channel. frontiersin.org By blocking this channel, it is thought to reduce the entry of toxic aminoglycosides into the hair cells. frontiersin.org Electrophysiological recordings from mouse OHCs show that berbamine rapidly and reversibly blocks the MET channel with a half-blocking concentration of 2.8 μM. frontiersin.org These findings establish berbamine as a versatile otoprotectant that is effective in both fish and mammalian models. frontiersin.org
| Model System | Aminoglycoside | Effective Protective Concentration of Berbamine |
|---|---|---|
| Zebrafish Lateral Line | Neomycin (6.25 μM) | ≥1.55 μM frontiersin.org |
| Zebrafish Lateral Line | Gentamicin (10 μM) | ≥12.5 μM frontiersin.org |
| Mouse Cochlear Culture | Gentamicin (5 μM) | 20 μM frontiersin.org |
Advanced Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Settings
A critical future direction for the development of this compound is the application of advanced pharmacokinetic (PK) and pharmacodynamic (PD) modeling. PK/PD modeling is a mathematical approach that links the concentration-time profile of a drug (pharmacokinetics) to the intensity and time course of its observed effects (pharmacodynamics). nih.govfrontiersin.org This integrated approach provides a deeper understanding of the relationship between drug exposure and response, which is essential for streamlining drug development and optimizing dosing. nih.gov
For a compound like this compound, which shows promise in diverse and complex areas such as oncology, neurodegeneration, and infectious diseases, PK/PD modeling in preclinical settings is invaluable. nih.govnih.govpatsnap.com
Optimizing Development: Such models can help characterize the mechanism of action, predict clinical responses in humans from preclinical data, and optimize the design of clinical trials. nih.gov
Guiding Dosing: By elucidating the exposure-response relationship, PK/PD modeling can guide the selection of doses and regimens to be tested in humans, potentially increasing the probability of success. nih.gov
Understanding Complex Systems: For complex therapies, such as combination treatments or drugs with indirect mechanisms of action like host-directed antivirals, PK/PD modeling is crucial for untangling the contributions of the drug, the delivery system, and the pharmacological system. frontiersin.org
Given the multifaceted potential of this compound, establishing robust PK/PD models during preclinical development will be a key step in successfully translating promising laboratory findings into effective clinical therapies.
Development of Novel Delivery Systems and Formulations for Research Tools
A significant hurdle in the preclinical and potential clinical application of this compound is its poor water solubility and low bioavailability. researchgate.netnih.govijper.orgnih.gov To overcome these limitations, researchers are exploring various nanotechnology-based delivery systems. While research specifically on this compound formulations is still emerging, extensive work on the related alkaloid berberine (B55584) hydrochloride offers valuable insights into potential strategies. These approaches aim to improve solubility, stability, and targeted delivery, thereby enhancing its utility as a research tool and potential therapeutic agent.
Novel delivery systems for alkaloids like berbamine and berberine include:
Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. ijper.orgnih.gov Studies on berberine hydrochloride have demonstrated that liposomal encapsulation can enhance its bioavailability and provide sustained release. ijper.orgnih.govnih.govfrontiersin.org For instance, a liposome-gel formulation of berberine hydrochloride showed a sustained-release effect and good antioxidant properties. ijper.org
Nanoparticles: Various types of nanoparticles are being investigated to improve the delivery of berberine, a strategy that holds promise for berbamine as well.
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can encapsulate lipophilic compounds.
Chitosan-Based Nanoparticles: Chitosan (B1678972), a natural polymer, has been used to create nanoparticles that can improve the bioavailability of berberine hydrochloride and facilitate targeted delivery. nih.gov Folate acid-modified chitosan nanoparticles loaded with berberine hydrochloride have been shown to inhibit the proliferation and migration of cancer cells. nih.gov
Magnetic Nanoparticles: These nanoparticles, typically composed of iron oxide, can be guided to a specific target site using an external magnetic field, offering a strategy for controlled drug delivery. nih.gov
Gelled-Oil Nanoparticles (GNPs): A newer approach involves the use of GNPs for the encapsulation and release of hydrophobic drugs like berberine chloride, demonstrating enhanced solubility and loading capacity. nih.gov
The development of such novel delivery systems for this compound is a critical area for future research to fully exploit its pharmacological potential in laboratory settings and beyond.
Table 1: Characteristics of Novel Delivery Systems for Related Alkaloids
| Delivery System | Composition | Advantages | Reference |
|---|---|---|---|
| Liposome-Gel | Soybean lecithin, cholesterol, sodium alginate | Sustained release, enhanced antioxidant activity | ijper.orgijper.org |
| Chitosan Nanoparticles | Chitosan, folate acid | Improved bioavailability, targeted delivery | nih.gov |
| Magnetic Nanoparticles | Iron oxide | Targeted delivery under magnetic field | nih.gov |
| Gelled-Oil Nanoparticles | Sesame oil/cinnamaldehyde, Tween 80, LMWG | High encapsulation efficiency, enhanced solubility | nih.gov |
Elucidation of Regulatory Roles of Non-coding RNAs in its Mechanisms
The regulatory roles of non-coding RNAs, such as microRNAs (miRNAs), long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs), in the mechanism of action of this compound are largely unexplored. researchgate.netnih.govmdpi.comnih.gov This represents a significant gap in our understanding of how this compound modulates cellular processes. A comprehensive review has highlighted that the regulation of non-coding RNAs by berbamine is insufficiently studied and that future research should focus on identifying its target non-coding RNAs. researchgate.netnih.govmdpi.comnih.gov
Dysregulation of non-coding RNAs is a hallmark of many diseases, including cancer. nih.govnih.govjmaj.jp Phytochemicals, such as berberine, have been shown to exert their therapeutic effects by modulating the expression of these regulatory RNAs. For example, berberine has been found to inhibit colon cancer cell viability by regulating the miR-21-ITGβ4-PDCD4 axis. Given the structural and functional similarities between berbamine and berberine, it is plausible that berbamine also interacts with and modulates non-coding RNA networks.
Future research in this area should aim to:
Identify specific miRNAs, lncRNAs, and circRNAs whose expression is altered by this compound treatment in various disease models.
Validate the direct and indirect targets of these berbamine-regulated non-coding RNAs.
Elucidate the role of these non-coding RNAs in the downstream cellular effects of berbamine, such as apoptosis, cell cycle arrest, and inhibition of metastasis.
A deeper understanding of the interplay between this compound and non-coding RNAs will not only provide novel insights into its mechanism of action but may also open up new avenues for its application in research and therapy.
Identification of Novel Molecular Targets and Pathways
This compound is known to interact with multiple molecular targets, contributing to its wide range of biological activities. researchgate.netmdpi.com While some key targets have been identified, a complete picture of its molecular interactions is still emerging.
Established molecular targets and pathways for berbamine include:
Bcr-Abl: Berbamine has been shown to inhibit the activity of the Bcr-Abl tyrosine kinase, which is a key driver in chronic myeloid leukemia (CML).
NF-κB: This transcription factor plays a crucial role in inflammation and cell survival, and its inhibition by berbamine contributes to the compound's anti-inflammatory and pro-apoptotic effects.
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): Berbamine is an inhibitor of CaMKII, and by targeting this kinase, it can suppress cancer cell proliferation and induce cell death. researchgate.netmdpi.com
JAK/STAT Pathway: Berbamine can inhibit the autophosphorylation of JAK2, leading to the inactivation of the STAT3 signaling pathway, which is often overactive in cancer. researchgate.netnih.govmdpi.com
TGFβ/SMAD Pathway: In some contexts, berbamine can activate the TGFβ/SMAD pathway, leading to cell cycle arrest and apoptosis in cancer cells. researchgate.netmdpi.com
Recent studies have begun to uncover novel targets and pathways:
In renal cell carcinoma, berbamine has been found to inhibit cell proliferation and invasion by increasing the expression of the FTO (fat mass and obesity-associated protein). nih.gov
Research on SARS-CoV-2 has suggested that berbamine hydrochloride can inhibit viral entry by blocking the spike (S) protein-mediated membrane fusion, potentially by binding to the S2 subunit. nih.govresearchgate.net
In the context of Ebola virus, berbamine hydrochloride has been shown to disrupt the interaction between the viral glycoprotein (B1211001) and the host receptor Niemann-Pick C1. nih.gov
Future research directions in this area include the use of unbiased screening approaches, such as proteomics and chemical biology techniques, to identify new binding partners and signaling nodes affected by this compound. A more comprehensive understanding of its molecular targets will be crucial for its development as a specific and potent research tool.
Table 2: Key Molecular Targets and Pathways of this compound
| Target/Pathway | Downstream Effect | Disease Context | Reference |
|---|---|---|---|
| Bcr-Abl | Inhibition of leukemia cell growth | Chronic Myeloid Leukemia | |
| NF-κB | Anti-inflammatory, pro-apoptotic | Cancer, Inflammation | researchgate.netmdpi.com |
| CaMKII | Inhibition of cell proliferation, induction of apoptosis | Cancer | researchgate.netmdpi.com |
| JAK/STAT | Inhibition of cancer cell survival and proliferation | Cancer | researchgate.netnih.govmdpi.com |
| TGFβ/SMAD | Cell cycle arrest, apoptosis | Cancer | researchgate.netmdpi.com |
| FTO | Inhibition of cell proliferation and invasion | Renal Cell Carcinoma | nih.gov |
| SARS-CoV-2 Spike Protein | Inhibition of viral entry | COVID-19 | nih.govresearchgate.net |
| Ebola Virus Glycoprotein | Inhibition of viral entry | Ebola Virus Disease | nih.gov |
Strategic Advancements in Synthetic Chemistry for Potency and Specificity
To enhance the therapeutic potential and overcome the limitations of natural berbamine, significant efforts are being made in the field of synthetic and medicinal chemistry. The goal of these strategic advancements is to generate berbamine derivatives with improved potency, specificity, and pharmacokinetic properties. scielo.brnih.gov
Key strategies in the synthetic modification of berbamine include:
Modification of the Phenolic Hydroxyl Group: The single phenolic hydroxyl group in the berbamine structure serves as a convenient handle for chemical modifications. Researchers have synthesized acylated and alkylated derivatives at this position to explore structure-activity relationships (SAR).
Synthesis of Heterocyclic Amino Derivatives: The preparation of heterocyclic amino berbamine derivatives has been explored to develop novel compounds with enhanced antineoplastic activity. google.com
Aza-Friedel–Crafts Reaction: This method has been used for the ortho-aminoalkylation of the phenolic motif of berbamine, leading to the semisynthesis of the natural product bersavine and other analogs that target the CaMKIIγ:cMyc axis in lymphoma. rsc.org
Generation of Analogs with Altered Ring Structures: The synthesis of monomers of the bisbenzylisoquinoline ring system has been undertaken to understand the contribution of the dual-ring structure to the biological activity of berbamine.
These synthetic efforts have led to the identification of several berbamine derivatives with significantly improved potency compared to the parent compound. For example, certain synthetic derivatives have shown high anti-tumor activity against imatinib-resistant leukemia cells, with IC50 values in the sub-micromolar range, a substantial improvement over berbamine's IC50 of 8.9 μM. nih.gov The structure-activity relationship studies of these derivatives are crucial for the rational design of new and more effective berbamine-based compounds for research and therapeutic development. nih.govmdpi.comemerginginvestigators.orgresearchgate.netnih.gov
Comparative Studies with Related Alkaloids (e.g., Berberine, Other Bisbenzylisoquinoline Alkaloids)
Comparative studies of berbamine with other structurally related alkaloids are essential for understanding its unique pharmacological profile and for identifying the most promising candidates for further development.
Berbamine vs. Berberine: Berbamine is a bisbenzylisoquinoline alkaloid, while berberine is a protoberberine alkaloid. Although both are found in Berberis species, their chemical structures and biosynthetic pathways differ. A comparative transcriptomics study of three Berberis species revealed that the content of berbamine was approximately 20 times higher than that of berberine in the leaf tissues. mdpi.com While both compounds exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects, their mechanisms of action and potency can vary. For instance, both have been investigated for their effects on non-coding RNAs and their potential as anticancer agents, but the specific molecular targets and pathways they modulate may not be identical. amegroups.org
Berbamine vs. Other Bisbenzylisoquinoline Alkaloids: The bisbenzylisoquinoline alkaloid family includes several other compounds with interesting biological activities, such as tetrandrine (B1684364), fangchinoline, and liensinine.
Tetrandrine: A comparative study of berbamine and tetrandrine, which have very similar chemical structures, found that tetrandrine is 6 to 18 times more potent than berbamine in inhibiting the production of the inflammatory cytokines interleukin-1 and tumor necrosis factor. nih.gov Furthermore, tetrandrine significantly suppressed phosphoinositide turnover, whereas berbamine did not, suggesting differences in their mechanisms of action. nih.gov However, in a study on experimental allergic encephalitis in rats, berbamine was more effective than tetrandrine in reducing the incidence of relapse. karger.com
Fangchinoline, Liensinine, and Cepharanthine: These alkaloids, along with berbamine and tetrandrine, have been shown to block SARS-CoV-2 S-mediated membrane fusion, indicating a shared antiviral mechanism. nih.gov However, the relative potencies of these compounds were found to differ, with berbamine hydrochloride showing strong activity. nih.gov
These comparative studies are crucial for elucidating the structure-activity relationships within the bisbenzylisoquinoline alkaloid class and for selecting the most appropriate compound for a specific research or therapeutic application.
Table 3: Comparison of Berbamine with Related Alkaloids
| Alkaloid | Structural Class | Key Comparative Finding | Reference |
|---|---|---|---|
| Berberine | Protoberberine | Berbamine content is ~20-fold higher in Berberis leaves. | mdpi.com |
| Tetrandrine | Bisbenzylisoquinoline | Tetrandrine is more potent in inhibiting inflammatory cytokine production. | nih.gov |
| Fangchinoline | Bisbenzylisoquinoline | Both inhibit SARS-CoV-2 S-mediated membrane fusion. | nih.gov |
| Liensinine | Bisbenzylisoquinoline | Both inhibit SARS-CoV-2 S-mediated membrane fusion. | nih.gov |
Q & A
Q. What are the primary molecular targets of berbamine dihydrochloride in cancer research?
this compound primarily targets Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and NF-κB signaling pathways. It inhibits CaMKII by binding to its ATP-binding pocket (Ki = 0.37 μM), disrupting downstream oncogenic signaling . For NF-κB, it suppresses nuclear translocation of the p65 subunit, reducing transcription of pro-survival genes like Bcl-2 and survivin in myeloma and colorectal cancer cells . Additionally, it modulates Wnt/β-catenin signaling in ovarian cancer by downregulating β-catenin protein levels .
Q. How does this compound induce apoptosis in tumor cells?
Berbamine triggers intrinsic apoptosis via mitochondrial pathways:
- Upregulation of p53 : Enhances pro-apoptotic Bax expression while suppressing anti-apoptotic Bcl-2 in liver and prostate cancer cells .
- Caspase activation : Cleaves caspase-3 and -9 in ovarian cancer models, confirmed by Western blot and flow cytometry .
- Survivin downregulation : Reduces survivin expression by 60–80% in SMMC-7721 hepatoma cells, sensitizing cells to apoptosis . Experimental validation requires dual staining (Annexin V/PI) and mitochondrial membrane potential assays (JC-1 dye) .
Q. What is the evidence for this compound’s selectivity toward cancer cells over normal cells?
Selectivity is demonstrated through differential IC₅₀ values:
- Cancer cells : IC₅₀ = 3.84–14 µM (e.g., KM3 myeloma, HT-29 colon cancer) after 72 h .
- Normal cells : IC₅₀ = 185.20 µg/mL (48 h) in hematopoietic cells and minimal toxicity in CDD-18Co colon fibroblasts . Mechanistically, berbamine preferentially disrupts cancer cell redox balance (e.g., ROS elevation by 2.5-fold in HT-29 cells) without significantly affecting normal cell homeostasis .
Advanced Research Questions
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
Variations in IC₅₀ values (e.g., 3.84–14 µM) arise from:
- Cell line heterogeneity : Prostate cancer LNCaP vs. PC3 cells show differential CaMKII expression .
- Assay conditions : MTT assays may overestimate viability in adherent cells vs. flow cytometry for suspension cells .
- Exposure time : IC₅₀ decreases from 8.17 µg/mL (24 h) to 3.84 µg/mL (72 h) in KM3 cells due to cumulative DNA damage . Standardize protocols using reference inhibitors (e.g., KN-93 for CaMKII) and include time-course experiments.
Q. What experimental strategies optimize in vivo efficacy of this compound?
Key considerations for xenograft models (e.g., NOD/SCID mice):
- Dosing : 10–20 mg/kg/day via intraperitoneal injection achieves tumor growth inhibition of 50–70% in liver cancer models .
- Combination therapy : Synergy with gemcitabine in pancreatic cancer via TGF-β/Smad pathway activation (combination index = 0.62) .
- Biomarkers : Monitor β-catenin (Western blot) and cleaved caspase-3 (IHC) in tumor tissues to confirm mechanism .
Q. How does this compound inhibit SARS-CoV-2, and what are its limitations as an antiviral?
Berbamine blocks viral entry by binding the S2 subunit of SARS-CoV-2 spike protein (docking score = −8.2 kcal/mol), preventing membrane fusion . In vitro, it shows IC₅₀ = 3.2 µM in Vero E6 cells but has poor oral bioavailability (F = 12% in rats). Researchers should prioritize structural analogs (e.g., bbd24) with improved pharmacokinetics .
Methodological Guidance
Q. What controls are essential when assessing berbamine’s CaMKII inhibition?
Include:
Q. How to validate NF-κB pathway inhibition in transcriptional assays?
Use:
- Luciferase reporters : NF-κB-responsive elements cloned upstream of firefly luciferase (e.g., HEK293T cells) .
- EMSA : Electrophoretic mobility shift assay with ³²P-labeled κB probes to detect DNA binding .
- qPCR : Quantify NF-κB target genes (e.g., IL-6, COX-2) with GAPDH normalization .
Data Contradictions and Resolution
Q. Why do some studies report berbamine as pro-autophagic while others emphasize apoptosis?
Context-dependent effects arise from:
- Cell type : Autophagy dominates in colon cancer (LC3-II upregulation by 4-fold) vs. apoptosis in myeloma .
- Dose : Low doses (≤5 µM) induce protective autophagy; higher doses (≥10 µM) switch to apoptosis via p53 . Resolve by co-treating with autophagy inhibitors (e.g., chloroquine) and monitoring PARP cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
